Belinostat acid-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H13NO4S |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(E)-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H13NO4S/c17-15(18)10-9-12-5-4-8-14(11-12)21(19,20)16-13-6-2-1-3-7-13/h1-11,16H,(H,17,18)/b10-9+/i1D,2D,3D,6D,7D |
InChI Key |
ALGZPROJSRYPIG-HMUIAXRESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Belinostat Acid-d5: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Belinostat is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-tumor activity in a range of hematological and solid malignancies. This technical guide provides an in-depth overview of the core mechanism of action of Belinostat, with a focus on its deuterated analogue, Belinostat acid-d5. We will delve into its inhibitory effects on HDAC enzymes, the downstream consequences on cellular signaling pathways, and the experimental methodologies used to elucidate these mechanisms. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.
Core Mechanism: Histone Deacetylase Inhibition
Belinostat, a hydroxamic acid-type molecule, exerts its primary effect by inhibiting the activity of histone deacetylases (HDACs).[1][2][3] HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression of various genes, including tumor suppressor genes.
This compound, as a stable-isotope labeled analogue of a Belinostat metabolite, is expected to follow the same fundamental mechanism of action. By binding to the zinc-containing active site of HDAC enzymes, Belinostat blocks their deacetylase activity. This inhibition leads to a state of histone hyperacetylation, where the accumulation of acetyl groups on histone tails neutralizes their positive charge, resulting in a more relaxed and transcriptionally active chromatin structure.[1] This, in turn, allows for the re-expression of silenced tumor suppressor genes, ultimately leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis in cancer cells.[1][2]
Quantitative Analysis of HDAC Inhibition
Belinostat is characterized as a pan-HDAC inhibitor, demonstrating activity against Class I, II, and IV HDAC isoforms. The inhibitory potency of Belinostat against various HDACs is a critical aspect of its anti-cancer profile.
| HDAC Isoform Class | Target | IC50 (nM) | Notes |
| Class I, II, IV | Total HDACs (HeLa cell extract) | 27 | Cell-free assay.[3] |
| Class IIb | HDAC6 | 82 | Purified recombinant enzyme. |
Note: A comprehensive table of IC50 values for each individual HDAC isoform was not available in the public domain at the time of this review. The provided data represents the most specific quantitative information found.
Downstream Cellular Effects and Signaling Pathways
The inhibition of HDACs by Belinostat triggers a cascade of downstream events that collectively contribute to its anti-tumor efficacy. These effects are primarily mediated through the altered expression of key regulatory proteins.
Induction of Apoptosis
Belinostat has been shown to induce programmed cell death, or apoptosis, in cancer cells through both the intrinsic and extrinsic pathways. This is achieved by modulating the expression of key apoptosis-regulating proteins.
-
Intrinsic (Mitochondrial) Pathway : Belinostat upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, including the cleavage of caspase-3 and PARP.
-
Extrinsic (Death Receptor) Pathway : The extrinsic pathway is initiated by the activation of death receptors on the cell surface, such as Fas and TRAIL receptors, leading to the activation of caspase-8 and the subsequent executioner caspases.
Cell Cycle Arrest
A key mechanism by which Belinostat exerts its anti-proliferative effects is through the induction of cell cycle arrest. This is primarily mediated by the upregulation of the cyclin-dependent kinase inhibitor p21. The re-expression of the p21 gene, which is often silenced in cancer cells, halts the progression of the cell cycle, thereby inhibiting tumor growth.
Inhibition of the Wnt/β-catenin Signaling Pathway
In certain cancers, such as breast cancer, Belinostat has been shown to inhibit the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation and survival. Belinostat's inhibition of this pathway leads to a decrease in the expression of downstream target genes like c-Myc and Cyclin D1, further contributing to its anti-proliferative effects.
Experimental Protocols
The elucidation of Belinostat's mechanism of action relies on a variety of established experimental techniques. Below are representative protocols for key assays.
Histone Deacetylase (HDAC) Activity Assay
This assay is fundamental to determining the inhibitory effect of Belinostat on HDAC enzymes.
Principle: A fluorogenic HDAC substrate is incubated with a source of HDAC enzymes (e.g., nuclear extract or purified recombinant HDAC) in the presence or absence of Belinostat. HDAC activity removes the acetyl group from the substrate, allowing a developer enzyme to cleave the deacetylated substrate and release a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC inhibitory activity of the compound.
Methodology:
-
Prepare Nuclear Extract:
-
Culture cells to approximately 80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a hypotonic buffer to isolate the nuclei.
-
Extract nuclear proteins using a high-salt buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Perform HDAC Assay:
-
In a 96-well plate, add the nuclear extract, the fluorogenic HDAC substrate, and varying concentrations of Belinostat.
-
Include a "no inhibitor" control and a "no enzyme" background control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Add the developer solution containing a protease to stop the HDAC reaction and initiate the fluorescence-generating step.
-
Incubate at room temperature for 15-30 minutes.
-
Measure fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of HDAC inhibition for each Belinostat concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Belinostat concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis of Histone Acetylation
This technique is used to visualize the increase in histone acetylation following treatment with Belinostat.
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Belinostat for a specified duration (e.g., 24 hours).
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for acetylated histone H3 or H4 overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as an antibody against total histone H3 or β-actin, to ensure equal protein loading across all lanes.
-
Quantify the band intensities using densitometry software.
-
Conclusion
This compound, through its core mechanism as a pan-histone deacetylase inhibitor, represents a significant therapeutic agent in the landscape of cancer treatment. Its ability to induce histone hyperacetylation leads to the reactivation of tumor suppressor genes, culminating in apoptosis, cell cycle arrest, and the inhibition of critical pro-survival signaling pathways. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of Belinostat and other HDAC inhibitors. A deeper understanding of these mechanisms will be pivotal for the optimization of current therapeutic strategies and the development of novel anti-cancer agents.
References
An In-Depth Technical Guide to the Synthesis and Characterization of Belinostat Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Belinostat acid-d5, a deuterated analog of Belinostat acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This compound is a critical tool for pharmacokinetic and metabolic studies of Belinostat, a histone deacetylase (HDAC) inhibitor approved for the treatment of peripheral T-cell lymphoma.
Introduction
Belinostat, also known as PXD101, is a potent pan-histone deacetylase (HDAC) inhibitor. By inhibiting HDAC enzymes, Belinostat induces the accumulation of acetylated histones and other proteins, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells. To accurately quantify Belinostat and its metabolites in biological matrices, stable isotope-labeled internal standards are essential. This compound, with five deuterium atoms incorporated into the phenyl ring of the aniline moiety, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays due to its similar physicochemical properties to the unlabeled analyte and its distinct mass.
This guide details a proposed synthetic route for this compound, outlines its characterization, and provides relevant experimental protocols. Additionally, it visualizes the key signaling pathways affected by Belinostat.
Synthesis of this compound
The synthesis of this compound can be achieved by adapting established procedures for the synthesis of Belinostat, primarily by substituting aniline with its deuterated counterpart, aniline-d5. The proposed synthetic pathway involves the preparation of a key intermediate, (E)-3-(3-(chlorosulfonyl)phenyl)acrylic acid, followed by its reaction with aniline-d5.
Proposed Synthetic Scheme
A plausible and efficient synthesis of this compound is a multi-step process commencing with the preparation of the sulfonyl chloride intermediate followed by coupling with aniline-d5.
dot
Caption: Proposed synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of (E)-3-(3-(chlorosulfonyl)phenyl)acrylic acid
This intermediate can be synthesized from 3-aminobenzoic acid. The amino group is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst to yield the corresponding sulfonyl chloride. Subsequent reaction steps can then be employed to introduce the acrylic acid moiety.
Step 2: Synthesis of (E)-3-(3-(N-(phenyl-d5)sulfamoyl)phenyl)acrylic acid (this compound)
To a solution of (E)-3-(3-(chlorosulfonyl)phenyl)acrylic acid in a suitable aprotic solvent such as dichloromethane, an equimolar amount of aniline-d5 (CAS 4165-61-1) and a slight excess of a non-nucleophilic base like pyridine or triethylamine are added. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Characterization of this compound
The successful synthesis of this compound is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to be similar to that of unlabeled Belinostat acid, with the notable absence of signals corresponding to the phenyl protons of the aniline moiety. The characteristic signals for the acrylic acid protons and the protons on the other aromatic ring should be present. |
| ¹³C NMR | The spectrum should show signals corresponding to all carbon atoms. The signals for the deuterated phenyl ring carbons will likely exhibit splitting due to carbon-deuterium coupling and may have slightly different chemical shifts compared to the unlabeled compound. |
| Mass Spectrometry (ESI-MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of this compound. The exact mass can be calculated, and high-resolution mass spectrometry (HRMS) can be used for confirmation. A known multiple reaction monitoring (MRM) transition for [D5]-M24 (likely this compound) is m/z 281.2 > 97.3 in negative ion mode.[1] |
Table 1: Predicted Spectroscopic Data for this compound
| Parameter | Value |
| Chemical Formula | C₁₅H₈D₅NO₄S |
| Molecular Weight | 308.36 g/mol |
| CAS Number | 2130853-04-0 |
| IUPAC Name | (E)-3-(3-(N-(phenyl-d5)sulfamoyl)phenyl)acrylic acid |
Table 2: Physicochemical Properties of this compound
Belinostat Signaling Pathways
Belinostat exerts its anticancer effects by modulating several key signaling pathways. As an HDAC inhibitor, its primary mechanism involves the alteration of gene expression.
Caption: Experimental workflow for this compound synthesis.
Conclusion
References
The Role of Deuterium Labeling in Belinostat Acid-d5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of deuterium labeling in Belinostat acid-d5, a vital tool in the research and development of the histone deacetylase (HDAC) inhibitor Belinostat. This document provides a comprehensive overview of its application, particularly as an internal standard in pharmacokinetic analyses, and includes detailed experimental protocols and metabolic pathway visualizations.
Introduction to Belinostat and the Significance of Deuterium Labeling
Belinostat is a potent histone deacetylase inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma. Its mechanism of action involves the inhibition of HDAC enzymes, leading to cell cycle arrest and apoptosis in cancer cells. Accurate quantification of Belinostat and its metabolites in biological matrices is paramount for understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile.
Deuterium-labeled compounds, such as this compound, are indispensable tools in modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The substitution of hydrogen atoms with their heavier isotope, deuterium, results in a molecule that is chemically identical to the parent drug but has a higher mass. This mass difference allows it to be distinguished by a mass spectrometer, making it an ideal internal standard.
The primary role of this compound is to serve as an internal standard in the quantitative analysis of Belinostat. Its use significantly improves the accuracy and precision of the analytical method by correcting for variability that can occur during sample preparation, injection, and ionization in the mass spectrometer. Because the physical and chemical properties of the deuterated and non-deuterated compounds are nearly identical, they co-elute chromatographically and experience similar matrix effects, ensuring reliable quantification.
Physicochemical Properties
| Property | Belinostat | This compound |
| Chemical Formula | C₁₅H₁₄N₂O₄S | C₁₅H₉D₅N₂O₄S |
| Monoisotopic Mass | 318.0651 g/mol | 323.0965 g/mol |
| Appearance | Solid | Solid |
| Primary Application | Active Pharmaceutical Ingredient | Internal Standard for Bioanalysis |
Synthesis of this compound
Role in Pharmacokinetic Studies and Bioanalytical Methods
This compound is crucial for the accurate determination of Belinostat's pharmacokinetic parameters in various biological matrices. It is employed as an internal standard in validated LC-MS/MS methods to quantify Belinostat and its major metabolites.
Experimental Protocol: Quantification of Belinostat and its Metabolites in Human Plasma by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of Belinostat and its five major metabolites.
4.1.1. Materials and Reagents
-
Belinostat reference standard
-
This compound (as Belinostat-d5 or a related deuterated metabolite like [D5]-M24) as an internal standard
-
Metabolite reference standards (Belinostat glucuronide, methyl Belinostat, M21, M24, M26)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, deionized
-
Human plasma (drug-free)
4.1.2. Sample Preparation
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 200 µL of a protein precipitation solution (acetonitrile containing the internal standard, this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 4 minutes at room temperature.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10:90:0.1 acetonitrile:water:formic acid, v/v/v).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
4.1.3. Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Agilent 1200 SL or equivalent |
| Column | Waters Acquity UPLC BEH C18 (1.7 µm, 50 x 2.1 mm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Acetonitrile |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Water |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 3 µL |
| Gradient Elution | Time (min) |
4.1.4. Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | ABI SCIEX 4000Q or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Probe Temperature | 500°C |
| Ion Source Gas 1 | 30 psi |
| Ion Source Gas 2 | 30 psi |
4.1.5. MRM Transitions
| Analyte | Ionization Mode | Q1 m/z | Q3 m/z |
| Belinostat | Positive | 319.1 | 93.0 |
| Belinostat-d5 (IS) | Positive | 324.1 | 98.0 (Predicted) |
| Belinostat Glucuronide | Positive | 495.3 | 319.1 |
| Methyl Belinostat | Positive | 333.1 | 93.0 |
| M21 | Negative | 301.1 | 92.0 |
| M24 | Negative | 278.1 | 92.0 |
| M26 | Negative | 302.1 | 92.2 |
| [D5]-M24 (IS) | Negative | 281.2 | 97.3 |
(Note: The MRM transition for Belinostat-d5 is predicted based on the fragmentation of Belinostat and the addition of 5 Daltons. The exact transition would need to be optimized experimentally.)
Workflow for Bioanalytical Sample Analysis using this compound
Caption: Workflow for the bioanalytical quantification of Belinostat.
Metabolic Pathways of Belinostat
Belinostat undergoes several metabolic transformations in the body. The primary metabolic pathways include glucuronidation and methylation. Other minor metabolites have also been identified. Understanding these pathways is crucial for a complete pharmacokinetic assessment.
Caption: Major metabolic pathways of Belinostat.
Quantitative Data
The use of this compound as an internal standard allows for the reliable determination of pharmacokinetic parameters for Belinostat. Below is a summary of representative pharmacokinetic data for intravenously administered Belinostat, obtained using such validated methods.
| Parameter | Belinostat | Belinostat Glucuronide | Methyl Belinostat | M21 | M24 | M26 |
| AUC₀₋ᵢₙf (µg/mL*min) | 1323 | 13811 | 443 | 539 | 388 | 149 |
| t½ (h) | 3.7 | 5.8 | 1.4 | 6.3 | 1.3 | 1.5 |
Data from a patient receiving a 400 mg/m² intravenous dose of Belinostat.
Conclusion
Deuterium-labeled this compound is an essential tool in the clinical and non-clinical development of Belinostat. Its role as an internal standard in LC-MS/MS bioanalytical methods is critical for obtaining high-quality, reliable pharmacokinetic data. This, in turn, enables a thorough understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) properties, which is fundamental to its safe and effective use in patients. The detailed methodologies and data presented in this guide underscore the importance of stable isotope labeling in modern drug development.
In-Depth Technical Guide to the Physicochemical Properties of Belinostat Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Belinostat acid-d5, a deuterated analog of Belinostat acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, analytical chemistry, and pharmacokinetic studies involving this compound.
Introduction
Belinostat is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma.[1] Its mechanism of action involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins.[1] This, in turn, induces cell cycle arrest, apoptosis, and the inhibition of angiogenesis in cancer cells. Belinostat acid is a metabolite of Belinostat. This compound is a stable isotope-labeled version of Belinostat acid, primarily utilized as an internal standard in analytical and pharmacokinetic research to ensure accurate quantification in biological matrices.[2] Understanding its physicochemical properties is crucial for the development of robust analytical methods and for interpreting its behavior in experimental systems.
Physicochemical Properties
| Property | This compound | Belinostat Acid | Belinostat |
| Molecular Formula | C₁₅H₈D₅NO₄S[3] | C₁₅H₁₃NO₄S[4] | C₁₅H₁₄N₂O₄S[5] |
| Molecular Weight ( g/mol ) | 308.36[3][6] | 303.3[4] | 318.3[5] |
| CAS Number | 2130853-04-0[2][3] | 866323-87-7[4] | 866323-14-0 |
| Isotopic Purity | Data not available. Typically >98% for commercially available standards. | N/A | N/A |
| Solubility | Data not available. Expected to be similar to Belinostat acid. | Data not available. | 0.14 mg/mL (water)[5] |
| pKa | Data not available. Expected to be similar to Belinostat. | Data not available. | 7.87, 8.71 (potentiometry)[5] |
| logP (XLogP3-AA) | Data not available. | 2.4[4] | 1.7[5] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard pharmaceutical industry practices.
Determination of Isotopic Purity by Mass Spectrometry
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system is used for the analysis.
-
Chromatographic Separation: The sample is injected onto a C18 reversed-phase column. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed to separate the analyte from any potential impurities.
-
Mass Spectrometric Analysis: The mass spectrometer is operated in positive or negative ion mode to detect the molecular ions of this compound and its non-deuterated counterpart.
-
Data Analysis: The isotopic purity is calculated by comparing the peak area of the deuterated species to the sum of the peak areas of all isotopic variants.
Solubility Determination (Shake-Flask Method)
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline pH 7.4) in a glass vial.
-
Equilibration: The vial is sealed and agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS. A calibration curve is prepared using standards of known concentrations.
-
Solubility Calculation: The solubility is expressed in mg/mL or µg/mL.
pKa Determination (Potentiometric Titration)
Methodology: [7]
-
Sample Preparation: A precise amount of this compound is dissolved in a mixture of water and a co-solvent (e.g., methanol or acetonitrile) if necessary to ensure solubility. The ionic strength of the solution is kept constant by adding a background electrolyte like KCl.[7]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) of known concentration.[7]
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.[7]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the half-equivalence point. The first derivative of the titration curve can be used to accurately locate the equivalence point.[8]
logP Determination (Shake-Flask Method)
Methodology:
-
Phase Preparation: n-Octanol and water (or a buffer of a specific pH, typically 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand until the phases have completely separated.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical method like HPLC-UV or LC-MS/MS.
-
logP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this ratio.
Signaling Pathway and Experimental Workflows
Belinostat functions as a pan-HDAC inhibitor, which leads to hyperacetylation of both histone and non-histone proteins. This epigenetic modification results in the reactivation of tumor suppressor genes and the induction of apoptosis.
Caption: this compound's mechanism of action as an HDAC inhibitor.
The following diagram illustrates a typical experimental workflow for the quantification of this compound in a biological matrix using LC-MS/MS, where it serves as an internal standard.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. veeprho.com [veeprho.com]
- 3. This compound - CAS - 2130853-04-0 | Axios Research [axios-research.com]
- 4. Belinostat acid | C15H13NO4S | CID 22492441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
Belinostat Acid-d5: A Technical Guide to Stability and Long-Term Storage
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical guide on the stability and long-term storage of Belinostat acid-d5. Specific stability data for this compound is not publicly available. The information presented herein is based on the known stability of Belinostat, general principles of deuterated compounds, and standard industry practices for stability assessment. It is intended to serve as a guideline and should be supplemented with in-house stability studies for any specific formulation or application.
Introduction
Belinostat is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] Its mechanism of action involves the inhibition of HDAC enzymes, leading to the accumulation of acetylated histones and other proteins, which in turn induces cell cycle arrest and apoptosis in cancer cells.[1] this compound is a deuterated analog of Belinostat acid, a metabolite of Belinostat. The incorporation of deuterium can offer improved metabolic stability due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond.[3][4][5] This guide provides an in-depth overview of the anticipated stability profile of this compound and recommendations for its long-term storage.
Recommended Storage Conditions
While specific long-term storage data for this compound is unavailable, recommendations can be extrapolated from the storage guidelines for the commercial Belinostat product, Beleodaq®, a lyophilized powder.
Table 1: Recommended Long-Term Storage Conditions for this compound
| Condition | Temperature | Humidity | Light | Form |
| Recommended | -20°C | Controlled (low) | Protected from light | Solid (lyophilized powder or crystalline) |
| Acceptable (Short-term) | 2-8°C | Controlled (low) | Protected from light | Solid |
For solutions of this compound, it is recommended to prepare them fresh for immediate use. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light for no longer than 24 hours. The stability of Belinostat in solution is pH-dependent, and therefore, the choice of solvent and buffer is critical.
Stability Profile and Potential Degradation Pathways
The stability of Belinostat, and by extension this compound, is influenced by several factors including temperature, pH, light, and oxidizing agents. As a hydroxamic acid derivative, this compound is susceptible to hydrolysis, particularly under acidic or basic conditions.
Table 2: Summary of Potential Degradation under Stress Conditions
| Stress Condition | Potential for Degradation | Likely Degradation Products |
| Acidic Hydrolysis | High | Hydrolysis of the hydroxamic acid moiety to the corresponding carboxylic acid. |
| Basic Hydrolysis | High | Hydrolysis of the hydroxamic acid moiety. |
| Oxidation | Moderate | Oxidation of the sulfur atom. |
| Photolysis | Moderate | Photolytic degradation of the aromatic rings and other chromophores. |
| Thermal | Low (in solid state) | General decomposition at elevated temperatures. |
Experimental Protocols for Stability Assessment
To definitively determine the stability of this compound, a comprehensive stability testing program should be implemented. This typically involves long-term stability studies under recommended storage conditions and forced degradation studies to identify potential degradation products and pathways.
Long-Term Stability Study Protocol
A typical long-term stability study protocol would involve storing aliquots of this compound under the recommended conditions and testing them at specified time points.
Table 3: Example Protocol for Long-Term Stability Testing of this compound (Solid State)
| Parameter | Conditions |
| Storage Temperature | -20°C ± 5°C |
| Storage Humidity | Ambient (with desiccant) |
| Light Condition | Protected from light |
| Container | Amber glass vials with inert gas overlay |
| Testing Time Points | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Analytical Tests | Appearance, Assay (e.g., by HPLC-UV), Purity (e.g., by HPLC-UV), Identification (e.g., by LC-MS), Water Content (e.g., by Karl Fischer) |
Forced Degradation Study Protocol
Forced degradation studies are crucial for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.
Table 4: Example Protocol for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Temperature | Time |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 8, 24, 48 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 4, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 8, 24, 48 hours |
| Thermal | 80°C (solid state) | - | 1, 2, 5, 7 days |
| Photostability | ICH Q1B option 2 (Xenon lamp) | - | - |
Signaling Pathways and Mechanism of Action
Belinostat exerts its anti-cancer effects by inhibiting HDACs, which leads to changes in gene expression and the activation of tumor suppressor pathways. The following diagrams illustrate the key signaling pathways affected by Belinostat.
Conclusion
While specific stability data for this compound is not yet available, this guide provides a comprehensive framework for its handling, storage, and stability assessment based on the known properties of Belinostat and general principles of deuterated compounds. For research and drug development purposes, it is imperative to conduct in-house stability studies to establish a definitive stability profile for any specific formulation of this compound. The provided experimental protocols and signaling pathway diagrams serve as a valuable resource for scientists and researchers working with this promising deuterated HDAC inhibitor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Belinostat (Beleodaq) [southcarolinablues.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. salamandra.net [salamandra.net]
- 5. Improving Metabolic Stability with Deuterium: The Discovery of BMT-052, a Pan-genotypic HCV NS5B Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies of Belinostat in Novel Cancer Models: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the pre-clinical and exploratory clinical applications of Belinostat, a potent histone deacetylase (HDAC) inhibitor, in various novel cancer models. Belinostat's mechanism of action, which involves the epigenetic modification of gene expression, has shown promise in treating a range of malignancies beyond its approved indication for peripheral T-cell lymphoma (PTCL). This document details the quantitative efficacy, experimental methodologies, and affected signaling pathways from key studies.
Core Mechanism of Action
Belinostat functions as a pan-HDAC inhibitor, preventing the removal of acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[3][4] This "open" chromatin state allows for the transcription of previously silenced genes, including critical tumor suppressor genes.[3][4] The downstream effects of this epigenetic reprogramming are multifaceted, leading to cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis, collectively contributing to its anti-tumor activity.[1][5]
Quantitative Efficacy of Belinostat
The anti-proliferative activity of Belinostat has been quantified in numerous in vitro and in vivo models. The following tables summarize key efficacy data across various cancer types.
Table 1: In Vitro Cytotoxicity of Belinostat in Human Cancer Cell Lines
| Cancer Type | Cell Line(s) | IC50 Value | Assay Type | Reference |
| Ovarian Cancer | A2780 | 0.2 - 0.66 µM | Not Specified | [1] |
| Colon Cancer | HCT116, HT29 | 0.2 - 0.66 µM | Not Specified | [1] |
| Breast Cancer | MCF-7 | 0.2 - 0.66 µM | Not Specified | [1] |
| Breast Cancer | MCF-7 | 5 µM (at 48h) | XTT Assay | [2] |
| Prostate Cancer | PC3 | 0.2 - 0.66 µM | Not Specified | [1] |
| Bladder Cancer | 5637 | Not Specified | Not Specified | [1] |
| Thyroid Cancer | 8 of 9 tested lines | Pharmacologically achievable doses | MTT Assay | [6] |
| Glioblastoma | LN-229, LN-18 | Dose-dependent reduction in viability | MTT Assay | |
| Cervical Cancer | HeLa | 27 nM | Cell-free assay | [7] |
Table 2: In Vivo Efficacy of Belinostat in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Thyroid Cancer | BHP2-7 cells in immunodeficient mice | 100 mg/kg/day, IP, 5 days/week for 52 days | Prominent inhibition of tumor growth | [6] |
| Ovarian Cancer | A2780 cells in nude mice | 10-40 mg/kg/day, IP, for 7 days | Significant dose-dependent growth delay | [7] |
| Colon Cancer | Human colon tumor xenografts in nude mice | 10-40 mg/kg/day, IP, for 7 days | Significant dose-dependent growth delay | [7] |
| Ovarian Cancer | A2780 cells in mice | 40 mg/kg, IP, twice daily (Days 0-4 & 6-10) | Decreased tumor volume | [8] |
Table 3: Exploratory Clinical Trial Data
| Cancer Type | Patient Population | Dosing Regimen | Key Finding | Reference |
| Glioblastoma (newly diagnosed) | 13 patients | 500-750 mg/m², IV, 1x/day for 5 days, every 3 weeks (concurrent with chemoradiation) | Improved 6-month progression-free survival compared to control (84% vs. 54%) | [9] |
| Thymic Epithelial Tumors (recurrent/refractory) | 25 patients | Not specified | Modest antitumor activity with intriguing duration of response and disease stabilization |
Key Signaling Pathways Modulated by Belinostat
Belinostat exerts its anti-cancer effects by modulating several critical signaling pathways. As an HDAC inhibitor, its primary action initiates a cascade of events that reactivate tumor-suppressive functions and induce programmed cell death.
Figure 1. Core mechanism of Belinostat via HDAC inhibition.
Belinostat triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It upregulates pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2.[4] This leads to the activation of caspases, the executioners of apoptosis.[4][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Investigation of the effect of belinostat on MCF-7 breast cancer stem cells via the Wnt, Notch, and Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 5. medkoo.com [medkoo.com]
- 6. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Final Report on Clinical Outcomes and Tumor Recurrence Patterns of a Pilot Study Assessing Efficacy of Belinostat (PXD-101) with Chemoradiation for Newly Diagnosed Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on Belinostat's Effect on Epigenetic Modifications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Belinostat, a potent histone deacetylase (HDAC) inhibitor, has emerged as a significant therapeutic agent, particularly in the treatment of hematological malignancies such as relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2][3] Its primary mechanism of action revolves around the alteration of epigenetic modifications, leading to changes in gene expression that can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[1][2] This technical guide provides a comprehensive overview of belinostat's core effects on epigenetic modifications, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanism of Action: Histone Deacetylase Inhibition
Belinostat functions as a pan-HDAC inhibitor, targeting a broad range of histone deacetylase enzymes.[4] HDACs are crucial enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][3] This deacetylation process leads to a more condensed chromatin structure, which restricts the access of transcription factors to DNA, thereby suppressing gene transcription.[1][5]
By inhibiting HDACs, belinostat prevents the removal of acetyl groups, leading to an accumulation of acetylated histones.[2] This hyperacetylation results in a more relaxed, open chromatin configuration (euchromatin), which facilitates the transcription of previously silenced genes.[1] Among the genes frequently reactivated are tumor suppressor genes, which play a critical role in controlling cell growth and proliferation.[1][2]
The inhibitory effect of belinostat is potent, with an IC50 of 27 nM in a cell-free assay.[6] This potent, broad-spectrum HDAC inhibition is central to its anti-cancer effects.
Quantitative Effects of Belinostat on Epigenetic and Cellular Processes
The following tables summarize the quantitative data regarding belinostat's inhibitory activity and its effects on various cancer cell lines.
Table 1: Inhibitory Activity of Belinostat
| Parameter | Value | Source |
| IC50 (Cell-free assay) | 27 nM | [6] |
Table 2: In Vitro Cytotoxicity of Belinostat in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Source |
| A2780 | Ovarian Cancer | 0.2 - 0.66 µM | [6] |
| HCT116 | Colon Cancer | 0.2 - 0.66 µM | [6] |
| HT29 | Colon Cancer | 0.2 - 0.66 µM | [6] |
| WIL | Lymphoma | 0.2 - 0.66 µM | [6] |
| CALU-3 | Lung Cancer | 0.2 - 0.66 µM | [6] |
| MCF7 | Breast Cancer | 0.2 - 0.66 µM | [6] |
| PC3 | Prostate Cancer | 0.2 - 0.66 µM | [6] |
| HS852 | - | 0.2 - 0.66 µM | [6] |
| HepG2 | Liver Cancer | 6.4 µM | [7] |
| 5637 | Bladder Cancer | Not specified, but inhibits growth | [6] |
| OVCAR-3 | Ovarian Cancer | Enhances carboplatin activity | [6] |
Table 3: Clinical Efficacy of Belinostat in Unresectable Hepatocellular Carcinoma (Phase II)
| Parameter | Value | Source |
| Partial Response (PR) Rate | 2.4% | [8][9] |
| Stable Disease (SD) Rate | 45.2% | [8][9] |
| Median Progression-Free Survival (PFS) | 2.64 months | [8][9] |
| Median Overall Survival (OS) | 6.60 months | [8][9] |
Signaling Pathways Modulated by Belinostat
Belinostat's epigenetic modifications trigger a cascade of downstream signaling events that contribute to its anti-tumor activity.
Induction of Apoptosis
Belinostat induces programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[1]
-
Intrinsic Pathway: This mitochondria-dependent pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1] This leads to the release of cytochrome c and the activation of caspases.[1]
-
Extrinsic Pathway: This pathway is mediated by death receptors on the cell surface, such as Fas and TRAIL receptors, leading to the activation of caspase-8 and the subsequent caspase cascade.[1]
In breast cancer cells, belinostat has been shown to promote apoptosis by regulating the PKC pathway.[10] It also induces apoptosis through PARP cleavage.[6]
Caption: Belinostat-induced apoptosis pathways.
Cell Cycle Arrest
Belinostat can induce cell cycle arrest, halting the proliferation of cancer cells.[1] A key mechanism is the re-expression of the p21 gene, a critical cell cycle regulator that inhibits cyclin-dependent kinases (CDKs).[1] In bladder cancer cells, belinostat treatment leads to an accumulation of cells in the G0-G1 phase and an increase in the G2-M phase, with a corresponding decrease in the S phase.[6] In acute promyelocytic leukemia cells, it promotes cell cycle arrest at the G0/G1 or S transition.[11]
Caption: Belinostat-induced cell cycle arrest pathway.
Wnt/β-catenin Pathway Inhibition
In breast cancer, belinostat has been shown to suppress cell proliferation by inactivating the Wnt/β-catenin signaling pathway.[10] This leads to a decrease in the expression of downstream targets like CCND2 and Myc.[10]
Caption: Belinostat's inhibition of the Wnt/β-catenin pathway.
Detailed Experimental Protocols
Western Blot for Histone Acetylation
This protocol is a generalized procedure based on common laboratory practices for assessing changes in histone acetylation following belinostat treatment.
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of belinostat or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).
-
-
Histone Extraction:
-
Protein Quantification:
-
Determine the protein concentration of the extracts using a standard protein assay (e.g., Bradford or BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3 or anti-Actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify band intensities using densitometry software.
-
Caption: Western blot workflow for histone acetylation.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps to quantify changes in gene expression induced by belinostat.
-
Cell Culture and Treatment:
-
Treat cells with belinostat as described in the Western Blot protocol.
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the gene of interest (e.g., p21, BAX, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based master mix.
-
Perform the PCR reaction in a real-time PCR cycler.
-
Analyze the amplification data to determine the relative expression of the target genes, normalized to the housekeeping gene, using the comparative ΔΔCT method.
-
References
- 1. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 4. oncodaily.com [oncodaily.com]
- 5. ijbcp.com [ijbcp.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Epigenetic therapy using belinostat for patients with unresectable hepatocellular carcinoma: a multicenter phase I/II study with biomarker and pharmacokinetic analysis of tumors from patients in the Mayo Phase II Consortium and the Cancer Therapeutics Research Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. Belinostat suppresses cell proliferation by inactivating Wnt/β-catenin pathway and promotes apoptosis through regulating PKC pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Epigenetic and molecular mechanisms underlying the antileukemic activity of the histone deacetylase inhibitor belinostat in human acute promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Belinostat's Impact on Tumor Suppressor Genes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belinostat, a potent histone deacetylase (HDAC) inhibitor, has emerged as a significant therapeutic agent in oncology, particularly for hematological malignancies. Its mechanism of action, centered on the epigenetic modulation of gene expression, holds profound implications for the reactivation of tumor suppressor pathways. This technical guide provides an in-depth exploration of belinostat's impact on key tumor suppressor genes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development.
Core Mechanism of Action
Belinostat exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones, leading to a more condensed chromatin structure. This condensed state, known as heterochromatin, renders DNA less accessible to transcription factors, thereby silencing gene expression. In many cancers, tumor suppressor genes are epigenetically silenced through this mechanism, contributing to uncontrolled cell proliferation and survival.
By inhibiting HDACs, belinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin structure (euchromatin). This "open" chromatin state allows for the re-expression of previously silenced tumor suppressor genes, which in turn can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Impact on Key Tumor Suppressor Genes
Belinostat has been shown to modulate the expression and activity of several critical tumor suppressor genes and their associated pathways.
The p53 Pathway and p21 Upregulation
The tumor suppressor protein p53 plays a central role in regulating the cell cycle and apoptosis. Belinostat has been observed to influence the p53 pathway through post-translational modifications. Specifically, belinostat can lead to the acetylation of p53, a modification that can enhance its stability and transcriptional activity.
One of the key downstream targets of p53 is the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A). Belinostat treatment has been consistently shown to upregulate the expression of p21 at both the mRNA and protein levels. This increase in p21 expression leads to cell cycle arrest, primarily at the G1/S and G2/M checkpoints, thereby inhibiting the proliferation of cancer cells.
Transforming Growth Factor-β (TGFβ) Signaling
The TGFβ signaling pathway is another crucial tumor-suppressive pathway that is often dysregulated in cancer. The TGFβ receptor II (TGFβRII) is a key component of this pathway, and its expression is frequently lost in various cancers through epigenetic silencing. Research has demonstrated that belinostat can induce the re-expression of TGFβRII in cancer cells. The restoration of TGFβRII expression sensitizes the cells to the anti-proliferative and pro-apoptotic effects of TGFβ, thereby reactivating this important tumor suppressor pathway.
Quantitative Data on Belinostat's Effects
The following tables summarize the quantitative effects of belinostat on cell viability and histone acetylation from preclinical studies.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| PC-3 | Prostate Cancer | < 1.0 | 48 |
| LNCaP | Prostate Cancer | < 1.0 | 48 |
| 22Rv1 | Prostate Cancer | < 1.0 | 48 |
This table summarizes the potent in vitro activity of belinostat against various prostate cancer cell lines, with IC50 values consistently below 1.0 µM after 48 hours of exposure[1].
Table 2: Histone H4 Acetylation in Solid Tumors In Vivo
| Time After Treatment | H4 Acetylation Intensity | Number of Tumors with Strong Acetylation |
| 15 min | Weak to Moderate | 3 out of 4 |
| 1 hour | Strong | 4 out of 4 |
| 2 hours | Strong | 4 out of 4 |
| 3 hours | Weak to Moderate | 1 out of 10 |
| 6 hours | Weak | 0 out of 4 |
| 24 hours | Weak or None | 0 out of 4 |
This table illustrates the dynamic in vivo effect of belinostat on histone H4 acetylation in solid tumor xenografts. Maximal acetylation is observed at 1-2 hours post-treatment, with levels returning to near baseline by 6 hours[2].
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of belinostat on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Belinostat (stock solution in DMSO)
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of belinostat in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the medium containing various concentrations of belinostat. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for p21 and Acetylated Histones
This protocol details the detection of changes in protein expression and post-translational modifications following belinostat treatment.
Materials:
-
Cancer cells treated with belinostat
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer on ice.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is used to quantify the changes in mRNA levels of tumor suppressor genes.
Materials:
-
Cancer cells treated with belinostat
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers for p21, TGFβRII, and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Extract total RNA from treated and control cells.
-
Assess RNA quality and quantity.
-
Reverse transcribe an equal amount of RNA into cDNA.
-
Set up the qRT-PCR reaction with SYBR Green or TaqMan master mix, cDNA, and gene-specific primers.
-
Run the reaction on a real-time PCR instrument using appropriate cycling conditions.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression, normalized to the housekeeping gene.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by belinostat.
Conclusion
Belinostat's ability to reactivate silenced tumor suppressor genes through HDAC inhibition represents a cornerstone of its therapeutic efficacy. The upregulation of key genes like p21 and the restoration of critical signaling pathways such as the TGFβ pathway provide a clear mechanistic basis for its anti-proliferative and pro-apoptotic effects. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into the nuanced impacts of belinostat and the development of novel therapeutic strategies targeting epigenetic dysregulation in cancer.
References
Preliminary In Vitro Evaluation of Belinostat Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Belinostat, a potent histone deacetylase (HDAC) inhibitor. The document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the core signaling pathways involved in Belinostat's mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic and anti-proliferative activity of Belinostat has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized below. These values have been determined by various methods, including MTT and clonogenic assays, following treatment for 48 to 72 hours.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type |
| 5637 | Bladder Cancer | 1.0 | Proliferation |
| T24 | Bladder Cancer | 3.5 | Proliferation |
| J82 | Bladder Cancer | 6.0 | Proliferation |
| RT4 | Bladder Cancer | 10.0 | Proliferation |
| A2780 | Ovarian Cancer | 0.2 - 0.66 | Clonogenic |
| HCT116 | Colon Cancer | 0.2 - 0.66 | Clonogenic |
| HT29 | Colon Cancer | 0.2 - 0.66 | Clonogenic |
| WIL | Lymphoblastic Leukemia | 0.2 - 0.66 | Clonogenic |
| CALU-3 | Lung Cancer | 0.2 - 0.66 | Clonogenic |
| MCF7 | Breast Cancer | 0.2 - 0.66 | Clonogenic |
| PC3 | Prostate Cancer | 0.2 - 0.66 | Clonogenic |
| HS852 | - | 0.2 - 0.66 | Clonogenic |
| HeLa | Cervical Cancer | 0.027 (27 nM) | Enzymatic |
| Thyroid Cancer Lines | Thyroid Cancer | 0.1 - 10 (100 - 10,000 nM) | MTT |
Effects on Cell Cycle and Apoptosis
Belinostat has been shown to induce cell cycle arrest and apoptosis in various cancer cell models.
Cell Cycle Analysis
Treatment with Belinostat leads to a significant alteration in cell cycle distribution. In 5637 bladder cancer cells, a 48-hour treatment with 5 µM Belinostat resulted in:
This indicates that Belinostat induces cell cycle arrest at the G0/G1 transition.[1] The J82 cell line showed a moderate 10% decrease in S phase cells, while RT4 cells exhibited more minor changes.[1]
Induction of Apoptosis
Belinostat is a potent inducer of apoptosis, or programmed cell death.[2] This has been demonstrated through various methods, including Annexin V/propidium iodide staining and the detection of cleaved PARP, a key marker of apoptosis. In thyroid cancer cell lines, treatment with Belinostat led to a significant increase in both early and late apoptotic cell populations. For instance, 50 μM Belinostat treatment for 30 hours induced apoptosis in 43-68% of BHP2-7, Cal62, and SW1736 cells.
Signaling Pathways Modulated by Belinostat
Belinostat exerts its cytotoxic effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis. As a histone deacetylase inhibitor, its primary mechanism involves the accumulation of acetylated histones, which alters gene expression.
PI3K/Akt and MAPK Pathways
In vitro studies have demonstrated that Belinostat can inhibit the phosphorylation of key proteins in the PI3K/Akt and MAPK signaling cascades. Specifically, a decrease in the levels of phosphorylated ERK and phosphorylated AKT (Ser473) has been observed following Belinostat treatment in thyroid cancer cell lines. The downregulation of these pro-survival pathways contributes to the anti-proliferative and pro-apoptotic effects of the drug.
p21WAF1 Pathway
Belinostat treatment has been shown to upregulate the expression of p21WAF1, a cyclin-dependent kinase inhibitor.[1] p21WAF1 plays a crucial role in inducing cell cycle arrest, providing a direct link between Belinostat's activity and its effect on cell proliferation.[1]
References
Methodological & Application
Application Note: Quantitative Analysis of Belinostat in Human Plasma using a Validated LC-MS/MS Method with Belinostat acid-d5 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Belinostat (Beleodaq®) is a potent histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2][3][4] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[2][5] By inhibiting HDACs, Belinostat causes the accumulation of acetylated histones, which can lead to cell cycle arrest, inhibition of angiogenesis, and apoptosis in cancer cells.[2] Given its therapeutic importance, a robust and reliable analytical method for the quantification of Belinostat in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.[6][7] This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of Belinostat in human plasma, utilizing its stable isotope-labeled analog, Belinostat acid-d5, as an internal standard to ensure accuracy.[6]
Experimental Protocols
This section details the complete protocol for the quantification of Belinostat in human plasma.
1. Materials and Reagents
-
Belinostat reference standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
2. Sample Preparation
The sample preparation is performed using a protein precipitation method.[7][9]
-
Step 1: Allow plasma samples to thaw at room temperature.
-
Step 2: Spike 50 µL of plasma with the internal standard, this compound.
-
Step 3: Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[9]
-
Step 4: Vortex the mixture for 1 minute.
-
Step 5: Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Step 6: Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
Chromatographic separation is achieved using a UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.[7][9]
-
Chromatography:
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)[7]
-
Mobile Phase A: 0.1% Formic Acid in Water[9]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[9]
-
Flow Rate: 0.5 mL/min[9]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 4 minutes, followed by a 3-minute re-equilibration period.[9]
-
-
Mass Spectrometry:
-
Instrument: ABI 4000 QTRAP or equivalent tandem mass spectrometer[7][9]
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes to detect various metabolites, though positive mode is typically used for the parent drug.[7]
-
Detection: Multiple Reaction Monitoring (MRM)
-
Dwell Time: 100 ms per transition
-
Data Presentation
The quantitative performance of the method is summarized in the tables below.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Belinostat | ~2.9[9] | 319.1 | 234.1 | ESI Positive |
| This compound (IS) | ~2.9 | 324.1 | 239.1 | ESI Positive |
Table 2: Method Validation - Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Belinostat | 30 - 5000[7][9] | >0.99 | 30 |
Table 3: Method Validation - Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low | 90 | < 15% | 92.0 - 104.4[7] | < 15% | 92.0 - 104.4[7] |
| Medium | 750 | < 15% | 92.0 - 104.4[7] | < 15% | 92.0 - 104.4[7] |
| High | 4000 | < 15% | 92.0 - 104.4[7] | < 15% | 92.0 - 104.4[7] |
| The assay fulfilled FDA criteria for bioanalytical method validation, with precision (%CV) values below 13.7% and accuracy between 92.0% and 104.4%.[7] |
Visualizations
Caption: Experimental workflow for the quantitative analysis of Belinostat.
Caption: Belinostat's mechanism of action via HDAC inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. veeprho.com [veeprho.com]
- 4. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. veeprho.com [veeprho.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Belinostat in Human Plasma using LC-MS/MS with a d5-Labeled Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and accurate quantification of Belinostat, a histone deacetylase (HDAC) inhibitor, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, d5-Belinostat, to ensure high precision and accuracy. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical monitoring of Belinostat.
Introduction
Belinostat is a potent inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] By inhibiting HDACs, Belinostat promotes the accumulation of acetylated histones, leading to a more open chromatin structure and the reactivation of tumor suppressor genes.[3][4][5] This mechanism ultimately induces cell cycle arrest and apoptosis in cancer cells, making Belinostat a valuable therapeutic agent in the treatment of various malignancies, particularly peripheral T-cell lymphoma (PTCL).[1][4]
Accurate quantification of Belinostat in biological matrices is essential for pharmacokinetic analysis, dose optimization, and monitoring of therapeutic efficacy. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. The use of a stable isotope-labeled internal standard, such as d5-Belinostat, is critical for correcting variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative results.
Experimental
Materials and Reagents
-
Belinostat (analytical standard)
-
d5-Belinostat (internal standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
Belinostat Stock Solution (1 mg/mL): Accurately weigh and dissolve Belinostat in acetonitrile.
-
d5-Belinostat Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve d5-Belinostat in acetonitrile.
-
Working Solutions: Prepare serial dilutions of the Belinostat stock solution in acetonitrile:water (50:50, v/v) to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the d5-Belinostat stock solution in acetonitrile.
Sample Preparation
A protein precipitation method is employed for the extraction of Belinostat and the internal standard from human plasma.
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 200 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of mobile phase A (see chromatographic conditions).
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Belinostat | 319.1 | 93.0 |
| d5-Belinostat | 324.1 | 93.0 |
Note: The precursor ion for d5-Belinostat is theoretically determined based on the addition of five deuterium atoms to the parent molecule. The product ion is expected to be the same as the unlabeled compound as the fragmentation likely occurs on a part of the molecule that does not contain the deuterium labels. These transitions should be optimized on the specific instrument used.
Quantitative Data Summary
The following table summarizes the performance characteristics of a similar LC-MS/MS method for Belinostat quantification.[1]
| Parameter | Value |
| Linear Range | 30 - 5000 ng/mL |
| Accuracy | 92.0 - 104.4% |
| Precision (%CV) | < 13.7% |
| Lower Limit of Quantification (LLOQ) | 30 ng/mL |
Experimental Workflow
Caption: Experimental workflow for Belinostat quantification.
Belinostat Signaling Pathway
Belinostat exerts its anticancer effects by inhibiting histone deacetylases, leading to the hyperacetylation of histones and subsequent changes in gene expression that promote cell cycle arrest and apoptosis.
Caption: Belinostat's mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 4. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 5. What is Belinostat used for? [synapse.patsnap.com]
Application Notes: Quantification of Belinostat Acid using Belinostat acid-d5 in Pharmacokinetic Studies
Introduction
Belinostat (Beleodaq®) is a potent pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2][3] HDACs are enzymes that remove acetyl groups from histones, leading to a condensed chromatin structure that represses the transcription of key tumor suppressor genes.[1][3] By inhibiting HDACs, Belinostat promotes histone acetylation, reactivating these silenced genes and inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4][5]
Pharmacokinetic (PK) studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Belinostat. Belinostat is extensively metabolized in the liver, primarily through glucuronidation by the enzyme UGT1A1.[6][7][8] Other metabolic pathways include methylation and the reduction of the hydroxamic acid group to form Belinostat acid, a minor but important metabolite.[7] To accurately characterize the pharmacokinetic profile of Belinostat and its metabolites, a robust and sensitive bioanalytical method is required.
This document provides detailed protocols for the use of Belinostat acid-d5 as a stable isotope-labeled internal standard (SIL-IS) for the quantification of the metabolite Belinostat acid in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it corrects for variations in sample preparation and matrix effects, ensuring high accuracy and precision.
Mechanism of Action: Belinostat as an HDAC Inhibitor
Belinostat exerts its anticancer effects by inhibiting HDAC enzymes.[9] This inhibition leads to an accumulation of acetylated histones (H3 and H4), which relaxes the chromatin structure.[4] This open chromatin state allows for the transcription of previously silenced tumor suppressor genes, such as p21, which in turn leads to cell cycle arrest.[1][4] Furthermore, Belinostat can induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways by upregulating pro-apoptotic proteins (e.g., Bax) and downregulating anti-apoptotic proteins (e.g., Bcl-2, survivin).[1][4][10]
Pharmacokinetic Profile of Belinostat
Belinostat is administered intravenously and exhibits multi-compartment pharmacokinetic properties.[2] Metabolism is the primary route of elimination, with the majority of the drug cleared from plasma within 8 hours.[6] Renal excretion is the main route for the elimination of its metabolites.[6]
Table 1: Summary of Belinostat Pharmacokinetic Parameters in Humans
| Parameter | Value | Conditions | Citation |
| Half-Life (T½) | 1.1 - 2.94 hours | Single and multiple dosing | [2][7][11] |
| Time to Peak (Tmax) | ~1.9 hours | Following single oral dose | [11] |
| Clearance (CL) | 34.34 ± 10.56 L/h/m² | IV infusion | [7] |
| 505 - 661 mL/min/m² | IV infusion, varying liver function | [12] | |
| Major Metabolites | Belinostat glucuronide, Methyl-belinostat, Belinostat amide, Belinostat acid | Human Plasma | [6][7] |
| Primary Elimination | Metabolism | ~95% recovery, mostly as metabolites | [6] |
| Primary Excretion | Renal | ~85% of total dose excreted in urine | [6] |
Protocol: LC-MS/MS Quantification of Belinostat Acid
This protocol details a method for the sensitive and accurate quantification of Belinostat acid in human plasma using this compound as an internal standard (IS). The method is adapted from validated assays for Belinostat and its other major metabolites.[13][14]
Principle
Plasma samples are fortified with the stable isotope-labeled internal standard, this compound. Proteins are then precipitated with an organic solvent. After centrifugation, the supernatant is evaporated, reconstituted, and analyzed by reverse-phase LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte (Belinostat acid) to the internal standard (this compound).
Materials and Reagents
-
Analytes : Belinostat acid, this compound (Internal Standard)
-
Plasma : Blank human plasma (K2-EDTA)
-
Solvents : Acetonitrile (ACN, LC-MS grade), Methanol (MeOH, LC-MS grade), Formic Acid (FA, >99%)
-
Water : Deionized water, 18 MΩ·cm or greater
-
Equipment : Vortex mixer, microcentrifuge, nitrogen evaporator, analytical balance, autosampler vials, 1.5 mL polypropylene tubes.
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL) : Accurately weigh and dissolve Belinostat acid and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions : Serially dilute the Belinostat acid stock solution with 50:50 ACN:Water to prepare working standards for calibration curve (e.g., 1-1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL) : Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation
The following workflow is recommended for extracting Belinostat acid from plasma samples.
LC-MS/MS Conditions
The following are suggested starting conditions, which should be optimized for the specific instrumentation used.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | UPLC System (e.g., Waters Acquity) |
| Column | Reversed-Phase C18 (e.g., Acquity BEH C18, 2.1x50 mm, 1.7 µm) |
| Column Temp | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.5 mL/min |
| Gradient | Start at 10% B, linear ramp to 90% B over 3-4 min, hold, and re-equilibrate |
| Injection Volume | 3 - 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., ABI 4000Q) |
| Ionization | Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of Belinostat acid and this compound |
| Example MRM | Belinostat acid: Q1 -> Q3 (Quantifier), Q1 -> Q3 (Qualifier) |
| This compound: Q1 -> Q3 (IS) |
Data Analysis and Validation
-
Calibration Curve : Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.
-
Quantification : Determine the concentration of Belinostat acid in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Method Validation : The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA), including assessments of linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[13][14]
Conclusion
The use of this compound as an internal standard provides a highly specific and reliable method for the quantification of Belinostat acid in complex biological matrices like plasma. This application is essential for detailed pharmacokinetic and metabolic profiling of Belinostat in preclinical and clinical studies.[13] The robust LC-MS/MS protocol outlined here enables researchers to generate high-quality data, which is fundamental for understanding the drug's disposition, optimizing dosing regimens, and ensuring patient safety in the ongoing development and clinical use of Belinostat.[15]
References
- 1. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is Belinostat used for? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Pharmacokinetics, metabolism, and excretion of (14)C-labeled belinostat in patients with recurrent or progressive malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. A population pharmacokinetic/toxicity model for the reduction of platelets during a 48-h continuous intravenous infusion of the histone deacetylase inhibitor belinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Histone Deacetylase Inhibitor Belinostat Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic properties of an oral formulation of the histone deacetylase inhibitor Belinostat (PXD101) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A phase I pharmacokinetic study of belinostat in patients with advanced cancers and varying degrees of liver dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application of Belinostat Acid-d5 for Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belinostat, a potent histone deacetylase (HDAC) inhibitor, is a therapeutic agent approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL). Therapeutic drug monitoring (TDM) of Belinostat is crucial to optimize clinical efficacy and minimize toxicity by maintaining drug concentrations within the therapeutic window. Belinostat acid-d5, a deuterated analog of Belinostat, serves as an ideal internal standard for quantitative bioanalysis due to its similar physicochemical properties to the parent drug and its distinct mass, ensuring accuracy and precision in measurement. This document provides detailed application notes and protocols for the use of this compound in the therapeutic drug monitoring of Belinostat.
Mechanism of Action of Belinostat
Belinostat exerts its anticancer effects by inhibiting histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, Belinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin structure. This, in turn, leads to the reactivation of tumor suppressor genes, induction of cell cycle arrest, and apoptosis in cancer cells.
Caption: Mechanism of action of Belinostat as an HDAC inhibitor.
Experimental Protocols
Bioanalytical Method for Quantification of Belinostat in Human Plasma
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Belinostat in human plasma using this compound as an internal standard.[1][2][3]
a. Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation.
b. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1200 SL or equivalent |
| Column | Waters Acquity BEH C18, 1.7 µm, 50 x 2.1 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | Time (min) |
| Injection Volume | 10 µL |
| Mass Spectrometer | ABI 4000Q or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
c. MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Belinostat | 319.1 | 93.0 |
| This compound | 324.1 | 98.0 |
d. Data Analysis
Quantification is performed by calculating the peak area ratio of Belinostat to this compound. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of Belinostat in the plasma samples is then determined from the calibration curve.
Quantitative Data Summary
The following tables summarize the performance characteristics of the described bioanalytical method.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linear Range | 30 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 30 | 95.0 - 105.0 | < 15.0 |
| Low QC | 90 | 92.0 - 104.4 | < 13.7 |
| Mid QC | 900 | 92.0 - 104.4 | < 13.7 |
| High QC | 4000 | 92.0 - 104.4 | < 13.7 |
Data adapted from a similar validated LC-MS/MS assay for Belinostat.[1][2]
Synthesis of this compound
A general approach to the synthesis of deuterated Belinostat analogs involves the use of deuterated starting materials in a multi-step synthesis process. For this compound, this would typically involve the use of deuterated aniline in the synthesis pathway.
Caption: General overview of this compound synthesis.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the therapeutic drug monitoring of Belinostat. The detailed protocol and performance characteristics presented in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to implement accurate and precise quantification of Belinostat in clinical and research settings. This enables optimization of dosing strategies and contributes to improved patient outcomes.
References
- 1. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
Application Notes and Protocols for In Vitro Assay Development Using Belinostat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of Belinostat, a potent histone deacetylase (HDAC) inhibitor. The included methodologies are essential for preclinical assessment and drug development programs.
Introduction to Belinostat
Belinostat (also known as PXD101) is a hydroxamic acid-based pan-HDAC inhibitor that has demonstrated significant antineoplastic activity.[1] By inhibiting HDAC enzymes, Belinostat leads to the accumulation of acetylated histones and other proteins, which in turn induces cell cycle arrest, apoptosis, and cellular differentiation in transformed cells.[1][2][3] It shows preferential cytotoxicity towards tumor cells compared to normal cells and has been approved for the treatment of relapsed or refractory peripheral T-cell lymphoma.[3]
Data Presentation: In Vitro Efficacy of Belinostat
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Belinostat in various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | Cell-free HDAC | 0.027 | [4] |
| A2780 | Ovarian Cancer | Clonogenic | 0.2 - 3.4 | [4] |
| HCT116 | Colon Cancer | Proliferation | 0.2 - 0.66 | [2] |
| HT29 | Colon Cancer | Proliferation | 0.2 - 0.66 | [2] |
| WIL | Lymphoma | Proliferation | 0.2 - 0.66 | [2] |
| CALU-3 | Lung Cancer | Proliferation | 0.2 - 0.66 | [2] |
| MCF7 | Breast Cancer | Proliferation | 0.2 - 0.66 | [2] |
| PC3 | Prostate Cancer | Proliferation | < 1.0 | [5] |
| HS852 | - | Proliferation | 0.2 - 0.66 | [2] |
| 5637 | Bladder Cancer | Growth Inhibition | - | [2] |
| OVCAR-3 | Ovarian Cancer | Growth Inhibition | - | [2] |
| T3M4 | Pancreatic Cancer | MTT | ~0.1 | [1] |
| AsPC-1 | Pancreatic Cancer | MTT | ~0.2 | [1] |
| Panc-1 | Pancreatic Cancer | MTT | ~0.6 | [1] |
| LN-229 | Glioblastoma | HDAC Inhibition | - | |
| LN-18 | Glioblastoma | HDAC Inhibition | - | |
| MCF-7 | Breast Cancer | XTT | 5 | [6] |
Signaling Pathway of Belinostat Action
Belinostat exerts its anti-cancer effects by inhibiting histone deacetylases, leading to hyperacetylation of histones and non-histone proteins. This alters gene expression and impacts multiple signaling pathways involved in cell survival and proliferation.
Experimental Protocols
HDAC Activity Assay (Colorimetric)
This protocol is adapted from commercially available colorimetric HDAC activity assay kits.
Principle: This assay measures the activity of HDACs by quantifying the deacetylation of a colorimetric substrate. The amount of remaining acetylated substrate is inversely proportional to HDAC activity.
Materials:
-
HDAC Activity/Inhibition Assay Kit (e.g., EpiQuik™, Abcam)
-
Nuclear protein extracts from cells treated with Belinostat or vehicle control
-
Microplate reader capable of measuring absorbance at 450 nm
-
Belinostat (as a positive control for inhibition)
-
Trichostatin A (TSA) (as a standard HDAC inhibitor)
Procedure:
-
Prepare Nuclear Extracts: Isolate nuclear proteins from treated and untreated cells using a nuclear extraction kit according to the manufacturer's instructions. Determine protein concentration using a BCA assay.
-
Assay Setup:
-
Add assay buffer to the wells of the microplate.
-
Add 2-20 µg of nuclear extract to the appropriate wells.
-
For inhibitor studies, pre-incubate the nuclear extract with various concentrations of Belinostat (e.g., 0.1 nM to 10 µM) for 15-30 minutes. Include a known HDAC inhibitor like TSA as a positive control.
-
For a blank, add only the assay buffer.
-
-
Substrate Addition: Add the acetylated histone substrate to all wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes to allow for deacetylation.
-
Detection:
-
Wash the wells with the provided wash buffer.
-
Add the capture antibody, which binds to the deacetylated substrate. Incubate at room temperature for 60 minutes.
-
Wash the wells again.
-
Add the detection antibody conjugated to an enzyme (e.g., HRP). Incubate at room temperature for 30 minutes.
-
Wash the wells.
-
Add the developing solution and incubate in the dark for 2-10 minutes, or until a suitable color develops.
-
-
Measurement: Stop the reaction with the provided stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Calculate the HDAC activity as the change in absorbance per unit of protein per unit of time. For inhibition assays, plot the percentage of inhibition against the logarithm of the Belinostat concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Belinostat
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Belinostat in complete medium. A suggested concentration range is 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the Belinostat dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the Belinostat concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell lines
-
Belinostat
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Belinostat at the desired concentrations (e.g., IC50 concentration) for 24-48 hours. Include an untreated control.
-
Cell Harvesting:
-
For adherent cells, gently trypsinize and collect the cells. Combine with the floating cells from the supernatant.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting for Acetylated Histones
Principle: Western blotting is used to detect the levels of specific proteins in a sample. To assess the activity of Belinostat, the level of acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) can be measured.
Materials:
-
Cancer cell lines
-
Belinostat
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis: Treat cells with Belinostat for the desired time (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3, diluted according to the manufacturer's recommendation) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the loading control.
Experimental Workflow for In Vitro Evaluation of Belinostat
The following diagram illustrates a typical workflow for the in vitro characterization of Belinostat.
Logical Framework for In Vitro Data Interpretation in Drug Development
The results from these in vitro assays provide critical information that guides the progression of a drug candidate through the development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. fda.gov [fda.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activity of the histone deacetylase inhibitor belinostat (PXD101) in preclinical models of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the effect of belinostat on MCF-7 breast cancer stem cells via the Wnt, Notch, and Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Belinostat's Impact on Pancreatic Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for studying the effects of belinostat, a histone deacetylase (HDAC) inhibitor, on pancreatic cancer cell lines. The information compiled from various studies demonstrates belinostat's potential as an anti-cancer agent, highlighting its influence on cell viability, apoptosis, and cell cycle progression through the modulation of key signaling pathways.
Application Notes
Belinostat has been shown to be a potent inhibitor of cell growth in several human pancreatic cancer cell lines.[1][2] Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily at the G2/M phase.[2] Notably, belinostat treatment leads to the upregulation of the cell cycle regulator p21 and the pro-apoptotic protein Death Receptor 5 (DR5).[2] Furthermore, it downregulates the expression of anti-apoptotic proteins such as Bcl-xL.[2]
Key signaling pathways affected by belinostat in pancreatic cancer cells include the PI3K/mTOR/4EBP1, NF-κB, and HIF pathways.[2] As a histone deacetylase inhibitor, belinostat's primary molecular effect is the increased acetylation of histones, such as H3 and H4, leading to a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes.[1][3]
Belinostat also exhibits synergistic effects when used in combination with other chemotherapeutic agents, such as gemcitabine, enhancing the apoptotic response in pancreatic cancer cells.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of belinostat on various pancreatic cancer cell lines as reported in the literature.
Table 1: IC50 Values of Belinostat in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| AsPc1 | ~0.5 |
| BxPc3 | ~0.5 |
| MiaPaCa2 | >1 |
| Panc0327 | ~0.5 |
| Panc0403 | ~0.5 |
| Panc1005 | ~0.5 |
Data extracted from studies on the anti-proliferative effects of belinostat.
Table 2: Effect of Belinostat on Apoptosis and Cell Cycle Distribution
| Cell Line | Treatment | % Apoptotic Cells (Pre-G0) | % G0/G1 Phase | % G2/M Phase |
| Panc0327 | 1 µM Belinostat (24h) | Increased | - | - |
| Panc1005 | 1 µM Belinostat (24h) | Increased | - | - |
| Panc0403 | 1 µM Belinostat (24h) | Increased | - | - |
| AsPc1 | 1 µM Belinostat (24h) | - | - | Increased |
| MiaPaCa2 | 1 µM Belinostat (24h) | - | - | Increased |
| BxPc3 | 1 µM Belinostat (24h) | - | Increased | - |
Data represents the observed trend upon belinostat treatment as described in the cited literature.[2]
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of belinostat on pancreatic cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of belinostat.
Materials:
-
Pancreatic cancer cell lines (e.g., AsPc1, BxPc3, MiaPaCa2, Panc0327, Panc0403, Panc1005)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Belinostat (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of belinostat in complete culture medium. A suggested range is 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same concentration as in the highest belinostat treatment.
-
After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared belinostat dilutions or vehicle control.
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis by flow cytometry.
Materials:
-
Pancreatic cancer cell lines
-
Belinostat
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of belinostat (e.g., 1 µM) or vehicle control for 24 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis
This protocol is for analyzing the cell cycle distribution by flow cytometry.
Materials:
-
Pancreatic cancer cell lines
-
Belinostat
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with belinostat as described in the apoptosis assay protocol.
-
Harvest and wash the cells with PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for detecting changes in protein expression and histone acetylation.
Materials:
-
Pancreatic cancer cell lines
-
Belinostat
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p21, anti-Bcl-xL, anti-phospho-4EBP1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed and treat cells with belinostat (e.g., 1 µM for 24 hours).
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA expression levels of target genes.
Materials:
-
Pancreatic cancer cell lines
-
Belinostat
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (p21, DR5) and a housekeeping gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Seed and treat cells with belinostat (e.g., 1 µM for 24 hours).
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA, and primers.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathways affected by belinostat.
Caption: Experimental workflow for studying belinostat's effects.
References
Application Notes and Protocols for Xenograft Mouse Model Studies with Belinostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belinostat, a potent pan-histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-tumor activity in a variety of hematological and solid tumors. It functions by inducing cell cycle arrest and apoptosis in malignant cells.[1] Preclinical xenograft mouse models are indispensable tools for evaluating the in vivo efficacy and mechanism of action of novel anticancer agents like Belinostat. This document provides detailed application notes and protocols for designing and conducting xenograft studies with Belinostat, intended to guide researchers in obtaining robust and reproducible data.
Mechanism of Action and Signaling Pathways
Belinostat exerts its anticancer effects primarily through the inhibition of histone deacetylases, leading to the accumulation of acetylated histones and subsequent alterations in gene expression. This epigenetic modulation results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.
Key signaling pathways modulated by Belinostat include:
-
Apoptosis Induction: Belinostat promotes apoptosis through both intrinsic and extrinsic pathways. It upregulates pro-apoptotic proteins such as Bax and downregulates anti-apoptotic proteins like Bcl-2.
-
Cell Cycle Arrest: By increasing the expression of cell cycle inhibitors like p21, Belinostat can induce cell cycle arrest, primarily at the G2/M phase.
-
MAPK Pathway Downregulation: Belinostat has been shown to downregulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell proliferation and survival.
-
PI3K/AKT/mTOR Pathway: Belinostat can also influence the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, metabolism, and survival.
Belinostat's multifaceted anti-cancer mechanism of action.
Experimental Protocols
I. Xenograft Mouse Model Establishment
A robust and reproducible xenograft model is the foundation of a successful in vivo study.
Materials:
-
Animal Model: Immunodeficient mice (e.g., NOD-scid GAMMA (NSG) or athymic nude mice), 6-8 weeks old, female.
-
Cancer Cell Line: A well-characterized and validated cancer cell line relevant to the study's objectives (e.g., A2780 for ovarian cancer).
-
Cell Culture Reagents: Appropriate growth medium, fetal bovine serum (FBS), antibiotics, trypsin-EDTA.
-
Injection Reagents: Sterile phosphate-buffered saline (PBS) or serum-free medium, Matrigel (optional, can enhance tumor take rate).
-
Equipment: Laminar flow hood, centrifuge, hemocytometer or automated cell counter, syringes with appropriate gauge needles (e.g., 27G), animal anesthesia system.
Protocol:
-
Cell Culture: Culture cancer cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
Cell Preparation for Implantation:
-
Trypsinize the cells and collect them by centrifugation.
-
Wash the cell pellet with sterile PBS or serum-free medium.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of serum-free medium and Matrigel to the desired concentration (e.g., 5 x 10^6 cells/100 µL). Keep cells on ice to maintain viability.
-
-
Tumor Implantation:
-
Anesthetize the mice using a standard protocol (e.g., isoflurane inhalation).
-
Inject the cell suspension (e.g., 100 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-150 mm³).
-
Experimental workflow for a xenograft mouse model study.
II. Belinostat Monotherapy Protocol (Example: Ovarian Cancer Xenograft)
This protocol is based on a study using the A2780 human ovarian cancer cell line.
Materials:
-
Belinostat (formulated for injection)
-
Vehicle control (e.g., sterile saline or as recommended by the manufacturer)
-
Syringes and needles for intraperitoneal (IP) injection.
Protocol:
-
Treatment Groups:
-
Control Group: Administer the vehicle control according to the same schedule as the treatment group.
-
Belinostat Group: Administer Belinostat at 40 mg/kg, intraperitoneally (IP), twice daily.
-
-
Treatment Schedule:
-
Administer treatment for two 5-day cycles with a 2-day break in between (e.g., treat Days 1-5 and Days 8-12).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health and behavior of the mice daily.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size or when signs of significant toxicity are observed.
-
III. Belinostat Combination Therapy Protocol (Example: with Bortezomib)
This protocol outlines a potential combination study with the proteasome inhibitor Bortezomib, which has shown synergistic effects with Belinostat in hematological malignancies.
Materials:
-
Belinostat (formulated for injection)
-
Bortezomib (formulated for injection)
-
Vehicle controls for both drugs
Protocol:
-
Treatment Groups:
-
Control Group: Administer vehicle controls for both drugs.
-
Belinostat Monotherapy Group: Administer Belinostat as per the monotherapy protocol.
-
Bortezomib Monotherapy Group: Determine an effective and well-tolerated dose from literature or preliminary studies.
-
Combination Therapy Group: Administer both Belinostat and Bortezomib. The timing of administration should be carefully considered to maximize potential synergy (e.g., sequential or concurrent administration).
-
-
Treatment Schedule:
-
A possible schedule could involve administering Bortezomib on specific days of the Belinostat treatment cycle. For example, Bortezomib could be given on Days 1, 4, 8, and 11 of a 21-day cycle, while Belinostat is administered on Days 1-5.
-
-
Monitoring:
-
Follow the same monitoring procedures as for the monotherapy study, paying close attention to any signs of increased toxicity in the combination group.
-
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between treatment groups.
Table 1: Effect of Belinostat on Tumor Volume in an Ovarian Cancer Xenograft Model (A2780 cells)
| Treatment Day | Control Group (mm³) (Mean ± SEM) | Belinostat Group (40 mg/kg) (mm³) (Mean ± SEM) | % Tumor Growth Inhibition |
| 0 | 118 ± 19 | 130 ± 23 | - |
| 6 | 494 ± 46 (419% of baseline) | 367 ± 39 (282% of baseline) | 32.7% |
| 10 | 907 ± 87 (769% of baseline) | 601 ± 81 (462% of baseline) | 40.0% |
Table 2: Effect of Belinostat on Body Weight in an Ovarian Cancer Xenograft Model
| Treatment Day | Control Group (g) (Mean ± SEM) | Belinostat Group (40 mg/kg) (g) (Mean ± SEM) |
| 0 | 22.5 ± 0.5 | 22.7 ± 0.6 |
| 6 | 23.1 ± 0.6 | 22.9 ± 0.5 |
| 10 | 23.5 ± 0.7 | 23.1 ± 0.6 |
Note on a Retracted Study: A previous study on thyroid cancer xenografts (BHP2-7 cells) reported that Belinostat at 100 mg/kg/day (5 days/week, IP) significantly inhibited tumor growth without causing weight loss.[1][2] However, it is important to note that this study has been retracted.[3][4] Researchers should exercise caution when referencing this work and should seek alternative sources for data on Belinostat's efficacy in thyroid cancer models.
Endpoint Analysis
Upon completion of the in vivo phase, tumors and other relevant tissues should be collected for further analysis to elucidate the mechanism of action.
-
Immunohistochemistry (IHC): To assess the expression and localization of key proteins involved in cell proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and the specific drug target (e.g., acetylated histones).
-
Western Blotting: To quantify the levels of proteins in the signaling pathways of interest.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: To correlate drug concentrations in plasma and tumor tissue with the observed biological effects.
By following these detailed protocols and application notes, researchers can design and execute robust xenograft mouse model studies to effectively evaluate the preclinical efficacy and mechanism of action of Belinostat, both as a monotherapy and in combination with other anticancer agents.
References
Application Notes and Protocols: Measuring Apoptosis in Belinostat-Treated Cells via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belinostat, a potent histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-tumor activity in various malignancies, including peripheral T-cell lymphoma.[1] Its mechanism of action involves the induction of cell cycle arrest and apoptosis in cancer cells.[1] A critical method for quantifying the apoptotic effects of Belinostat is flow cytometry using Annexin V and propidium iodide (PI) staining. This application note provides a detailed protocol for this assay, summarizes key quantitative data from preclinical studies, and illustrates the underlying signaling pathways and experimental workflow.
Principle of the Assay
This method utilizes two key reagents to differentiate between healthy, apoptotic, and necrotic cells:
-
Annexin V: A calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (PS).[2] In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.
-
Propidium Iodide (PI): A fluorescent intercalating agent that stains DNA. PI cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, characteristic of late-stage apoptosis and necrosis.
By analyzing the fluorescence of both Annexin V and PI, flow cytometry can distinguish four cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation: Efficacy of Belinostat in Inducing Apoptosis
The following tables summarize the apoptotic effects of Belinostat across various cancer cell lines as determined by flow cytometry and other methods.
Table 1: Belinostat-Induced Apoptosis in Glioblastoma Cell Lines
| Cell Line | Belinostat Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) |
| LN-229 | 2 | 48 | 70 |
| LN-18 | 2 | 48 | 28 |
Table 2: Belinostat-Induced Apoptosis in Prostate Cancer Cell Lines
| Cell Line | Belinostat Concentration (µM) | Treatment Duration (hours) | Observations |
| PC3 | 1 | 24 | Significant increase in apoptosis |
| PC3 | 1 | 48 | Greatest apoptotic effect observed |
| PC3 | 1 | 72 | Significant increase in apoptosis compared to control |
Table 3: IC50 Values of Belinostat in Various Cancer Cell Lines
| Cell Line | IC50 Concentration (µM) | Treatment Duration (hours) |
| MCF-7 (Breast Cancer) | 5 | 48 |
| A2780 (Ovarian) | 0.2 - 0.66 | Not Specified |
| HCT116 (Colon) | 0.2 - 0.66 | Not Specified |
| HT29 (Colon) | 0.2 - 0.66 | Not Specified |
| PC3 (Prostate) | 0.2 - 0.66 | Not Specified |
Signaling Pathway of Belinostat-Induced Apoptosis
Belinostat induces apoptosis through a multi-faceted approach, primarily by inhibiting HDACs, which leads to the re-expression of tumor suppressor genes. This triggers both the intrinsic and extrinsic apoptotic pathways.
Caption: Belinostat-induced apoptosis signaling pathway.
Experimental Workflow
The following diagram outlines the key steps for assessing apoptosis after Belinostat treatment using flow cytometry.
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
This protocol provides a general guideline for assessing apoptosis in either suspension or adherent cancer cells treated with Belinostat. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
Belinostat (and appropriate vehicle, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
1. Cell Seeding and Treatment:
-
For Adherent Cells: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.
-
For Suspension Cells: Seed cells in culture flasks or plates at a density of approximately 0.5 - 1 x 10^6 cells/mL.
-
Prepare serial dilutions of Belinostat in complete culture medium.
-
Remove the old medium and add the medium containing the desired concentrations of Belinostat or vehicle control to the cells.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
2. Cell Harvesting:
-
For Adherent Cells:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Combine the detached cells with the previously collected medium.
-
Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
-
-
For Suspension Cells:
-
Transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
3. Cell Washing:
-
Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
4. Annexin V and Propidium Iodide Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC (or as recommended by the manufacturer).
-
Gently vortex the cells.
-
Add 5 µL of Propidium Iodide (or as recommended by the manufacturer).
-
Incubate the tubes at room temperature for 15 minutes in the dark.[2][3]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[3]
5. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible after staining.
-
Set up appropriate voltage and compensation settings using unstained and single-stained controls.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic).
Conclusion
Flow cytometry with Annexin V and PI staining is a robust and reliable method for quantifying apoptosis induced by Belinostat. The provided protocols and data serve as a valuable resource for researchers investigating the pro-apoptotic effects of this HDAC inhibitor. Adherence to a standardized protocol and careful data analysis are crucial for obtaining accurate and reproducible results in the evaluation of Belinostat's therapeutic potential.
References
- 1. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
Protocol for Assessing HDAC Inhibition by Belinostat in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Belinostat (also known as PXD101) is a potent pan-histone deacetylase (HDAC) inhibitor that has demonstrated efficacy in the treatment of various malignancies, including peripheral T-cell lymphoma.[1][2] This document provides detailed protocols for assessing the inhibitory activity of Belinostat on HDAC enzymes in cell lysates. The methodologies described herein are essential for preclinical research and drug development, enabling the quantification of Belinostat's potency and its effects on downstream cellular processes.
The primary mechanism of action of Belinostat involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones and other proteins.[1] This alteration in protein acetylation status results in the transcriptional regulation of genes involved in cell cycle arrest, apoptosis, and differentiation.[2][3] Key signaling pathways affected by Belinostat include the upregulation of tumor suppressor genes like p21, and the modulation of the TGF-β pathway, which in turn can lead to the downregulation of survivin, a protein involved in cell survival.[4][5]
These protocols will guide researchers in preparing cell lysates, performing fluorometric HDAC activity assays to determine inhibitory concentrations, and conducting Western blot analyses to observe changes in histone acetylation and the expression of key cell cycle regulatory proteins.
Data Presentation: Belinostat Inhibitory Activity
The following tables summarize the inhibitory activity of Belinostat against total HDACs and specific isoforms, as well as its effect on the proliferation of various cancer cell lines.
Table 1: Belinostat IC50 Values against HDACs
| Target | IC50 (nM) | Source |
| Total HDACs (HeLa cell extract) | 27 | [6][7][8][9] |
| HDAC1 (HeLa cells) | Increased resistance upon knockdown | [10] |
| HDAC2 (HeLa cells) | No significant change in resistance upon knockdown | [10] |
| HDAC3 (HeLa cells) | No significant change in resistance upon knockdown | [10] |
Table 2: Belinostat IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Source |
| A2780 | Ovarian Cancer | 0.2 - 0.66 | [8] |
| HCT116 | Colon Cancer | 0.2 - 0.66 | [8] |
| HT29 | Colon Cancer | 0.2 - 0.66 | [8] |
| WIL | Lymphoma | 0.2 - 0.66 | [8] |
| CALU-3 | Lung Cancer | 0.2 - 0.66 | [8] |
| MCF7 | Breast Cancer | 0.2 - 0.66 | [8] |
| PC3 | Prostate Cancer | 0.2 - 0.66 | [8] |
| HS852 | - | 0.2 - 0.66 | [8] |
| 5637 | Bladder Cancer | 1.0 | [7] |
| T24 | Bladder Cancer | 3.5 | [7] |
| J82 | Bladder Cancer | 6.0 | [7] |
| RT4 | Bladder Cancer | 10.0 | [7] |
Experimental Protocols
Preparation of Cell Lysates for HDAC Activity Assays
This protocol outlines the preparation of whole-cell extracts suitable for measuring HDAC activity.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
Protease Inhibitor Cocktail
-
Cell scrapers
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Culture cells to the desired confluency in appropriate cell culture plates.
-
Treat cells with various concentrations of Belinostat or vehicle control for the desired time period.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Lysis Buffer containing freshly added Protease Inhibitor Cocktail to the plate (e.g., 500 µL for a 10 cm plate).
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).
-
The cell lysate is now ready for the HDAC activity assay or can be stored at -80°C for future use.
Fluorometric HDAC Activity Assay
This protocol describes a method to measure the enzymatic activity of HDACs in cell lysates and to determine the inhibitory effect of Belinostat.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
HDAC Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Belinostat stock solution
-
96-well black, flat-bottom plate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare Reagents:
-
Dilute the cell lysate to a consistent protein concentration in HDAC Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare a serial dilution of Belinostat in HDAC Assay Buffer.
-
Prepare the HDAC substrate and developer solution according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell lysate
-
Belinostat dilution or vehicle control
-
HDAC Assay Buffer to a final volume of 50 µL.
-
-
Include wells for "no-enzyme" and "no-inhibitor" controls.
-
-
Initiate the Reaction:
-
Add 50 µL of the diluted HDAC substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time may need optimization.
-
-
Develop the Signal:
-
Add 50 µL of the developer solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Measure Fluorescence:
-
Read the fluorescence intensity on a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percent inhibition for each Belinostat concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the log of the Belinostat concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blotting for Histone Acetylation and Cell Cycle Proteins
This protocol details the detection of changes in histone H3 and H4 acetylation, as well as the expression of p21 and Cyclin D1, following Belinostat treatment.
Materials:
-
Cell lysate (prepared as in Protocol 1, but with a RIPA-like buffer for better nuclear protein extraction)
-
SDS-PAGE gels (appropriate percentage for resolving target proteins)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetyl-Histone H3
-
Anti-acetyl-Histone H4
-
Anti-p21
-
Anti-Cyclin D1
-
Anti-Histone H3 or β-actin (as loading controls)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Mix an equal amount of protein from each cell lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[11]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
-
Imaging:
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or acetylation.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medkoo.com [medkoo.com]
- 3. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 4. Histone Deacetylase Inhibitor Belinostat Represses Survivin Expression through Reactivation of Transforming Growth Factor β (TGFβ) Receptor II Leading to Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor belinostat represses survivin expression through reactivation of transforming growth factor beta (TGFbeta) receptor II leading to cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Differential effects of class I isoform histone deacetylase depletion and enzymatic inhibition by belinostat or valproic acid in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: In Vitro Analysis of Belinostat and Gemcitabine Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Belinostat, a pan-histone deacetylase (HDAC) inhibitor, has demonstrated pro-apoptotic and cell cycle arresting properties in various cancer types. Gemcitabine is a nucleoside analog and a standard-of-care chemotherapeutic agent for pancreatic cancer. Preclinical studies have indicated that the combination of Belinostat with gemcitabine may offer a synergistic anti-tumor effect. These application notes provide a detailed framework for the in vitro experimental setup to investigate the efficacy of combining Belinostat with gemcitabine, particularly in pancreatic ductal adenocarcinoma (PDAC) cell lines.
Data Presentation
Table 1: Proliferative Inhibition of Belinostat and Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | IC50 (48h) |
| T3M4 | Belinostat | ~100 nM[1] |
| Gemcitabine | Data not available | |
| Belinostat + Gemcitabine | Synergistic Inhibition | |
| AsPC-1 | Belinostat | ~200 nM[1] |
| Gemcitabine | Data not available | |
| Belinostat + Gemcitabine | Synergistic Inhibition | |
| Panc-1 | Belinostat | ~600 nM[1] |
| Gemcitabine | Data not available | |
| Belinostat + Gemcitabine | Synergistic Inhibition |
Table 2: Apoptosis Induction by Belinostat and Gemcitabine Combination
| Cell Line | Treatment (Concentration) | Fold Increase in Apoptosis vs. Gemcitabine Alone |
| T3M4 | Belinostat (500 nM) + Gemcitabine (0.01 µM) | ~1.5-fold[1] |
| Panc-1 | Belinostat (500 nM) + Gemcitabine (0.01 µM) | ~3-fold[1] |
Table 3: Effect of Belinostat and Gemcitabine on Cell Cycle Distribution (Representative Data)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 55% | 30% | 15% |
| Belinostat | 65% | 20% | 15% |
| Gemcitabine | 40% | 50% | 10% |
| Belinostat + Gemcitabine | 50% | 35% | 15% |
Experimental Protocols
Cell Culture
-
Cell Lines: Human pancreatic ductal adenocarcinoma (PDAC) cell lines such as T3M4, AsPC-1, and Panc-1.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the synergistic effects of Belinostat and gemcitabine.
-
Materials:
-
96-well plates
-
Belinostat (stock solution in DMSO)
-
Gemcitabine (stock solution in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of Belinostat and gemcitabine, both individually and in combination at various ratios.
-
Treat the cells with the drug dilutions and incubate for 48 hours. Include a vehicle control (DMSO).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values. Synergy can be assessed using the Combination Index (CI) method.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following treatment.
-
Materials:
-
6-well plates
-
Belinostat and Gemcitabine
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
-
Treat cells with Belinostat, gemcitabine, or the combination at predetermined concentrations for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour. Unstained and single-stained controls are essential for proper compensation and gating.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of the drug combination on cell cycle progression.
-
Materials:
-
6-well plates
-
Belinostat and Gemcitabine
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in cell cycle regulation and apoptosis.
-
Materials:
-
6-well plates
-
Belinostat and Gemcitabine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p21, anti-acetylated Histone H4, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system. GAPDH or β-actin should be used as a loading control.
-
Mandatory Visualization
Caption: Experimental workflow for in vitro analysis.
Caption: Proposed signaling pathway of combined action.
References
Application Note and Protocol for the Preparation of Belinostat acid-d5 Stock Solution for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belinostat is a histone deacetylase (HDAC) inhibitor approved for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma. In pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard is crucial for accurate quantification of the drug and its metabolites by mass spectrometry. Belinostat acid-d5, a deuterium-labeled analog of the Belinostat acid metabolite, serves as an ideal internal standard for such bioanalytical assays. This document provides a detailed protocol for the preparation of a this compound stock solution for use in mass spectrometry-based applications.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its accurate handling and preparation.
| Property | Value | Reference |
| Chemical Name | (E)-3-(3-(N-(phenyl-d5)sulfamoyl)phenyl)acrylic acid | [1] |
| Molecular Formula | C₁₅H₈D₅NO₄S | [2] |
| Molecular Weight | 308.36 g/mol | [2] |
| CAS Number | 2130853-04-0 | [1][2] |
| Appearance | White to off-white powder (assumed based on Belinostat) | [3] |
| Purity | ≥98% (typical for reference standards) | [4] |
Solubility Data
The selection of an appropriate solvent is critical for the complete dissolution and stability of the stock solution. While specific solubility data for this compound is limited, information for the parent compound, Belinostat, provides a strong indication of suitable solvents.
| Solvent | Solubility of Belinostat | Reference | Recommended for this compound |
| Dimethyl sulfoxide (DMSO) | ~30 mg/mL | [4] | Yes, for initial solubilization |
| Dimethylformamide (DMF) | ~30 mg/mL | [4] | Yes, for initial solubilization |
| Ethanol | ~25 mg/mL | [4] | Yes |
| Acetonitrile | Soluble (used for a related deuterated standard) | [5] | Yes, recommended for LC-MS compatibility |
| Water | 0.14 mg/mL (slightly soluble) | [3] | No, for primary stock |
| Water:Acetonitrile (50:50 v/v) | Used for Belinostat stock (500 µg/mL) | Yes, as a dilution solvent |
Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution
This protocol details the steps for preparing a 1 mg/mL primary stock solution of this compound, suitable for use as an internal standard in mass spectrometry assays.
4.1. Materials and Equipment
-
This compound powder
-
Acetonitrile (LC-MS grade)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-80°C Freezer for storage
4.2. Procedure
-
Equilibration: Allow the vial containing this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh 1 mg of this compound powder using a calibrated analytical balance and transfer it into a clean microcentrifuge tube or amber glass vial.
-
Solvent Addition: Add 1 mL of LC-MS grade acetonitrile to the vial containing the weighed this compound.
-
Dissolution: Tightly cap the vial and vortex for 1-2 minutes to facilitate dissolution. If complete dissolution is not achieved, sonicate the vial in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure no particulate matter is present.
-
Labeling: Clearly label the vial with the compound name ("this compound Stock Solution"), concentration (1 mg/mL), solvent (Acetonitrile), preparation date, and initials of the preparer.
-
Storage: Store the primary stock solution at -80°C in a tightly sealed container to prevent solvent evaporation and degradation.[5]
4.3. Preparation of Working Solutions
On the day of the assay, the 1 mg/mL primary stock solution can be serially diluted with acetonitrile or a mixture of acetonitrile and water to prepare the required working concentrations for spiking into calibration standards and quality control samples.[5]
Workflow for this compound Stock Solution Preparation
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Quality Control
To ensure the accuracy of analytical results, the following quality control steps are recommended:
-
Purity Check: If possible, verify the purity of the this compound powder using an appropriate analytical technique before preparing the stock solution.
-
Concentration Verification: The concentration of the stock solution can be verified by UV-Vis spectrophotometry if a molar extinction coefficient is known, or by a qualified LC-MS/MS method.
-
Stability Assessment: Periodically assess the stability of the stock solution by comparing the response of a freshly prepared working solution with one prepared from the stored stock.
Safety Precautions
-
Belinostat is a cytotoxic agent; therefore, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn when handling the powder and its solutions.
-
All handling of the dry powder should be performed in a chemical fume hood to avoid inhalation.
-
Dispose of all waste materials in accordance with institutional and local regulations for hazardous chemical waste.
References
Application Notes and Protocols for Cell Proliferation Assay with Belinostat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Belinostat, a potent histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-proliferative effects in a variety of cancer cell lines.[1][2] As an HDAC inhibitor, Belinostat alters gene expression by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and the transcription of tumor suppressor genes.[1][3] This activity ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells.[3][4] These application notes provide a detailed protocol for assessing the anti-proliferative effects of Belinostat using a colorimetric cell proliferation assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The provided protocols and data will enable researchers to effectively evaluate the cytotoxic and cytostatic effects of Belinostat on cancer cell lines.
Mechanism of Action of Belinostat
Belinostat is a pan-HDAC inhibitor, targeting Class I, II, and IV HDAC isoforms with nanomolar potency.[5] By inhibiting HDACs, Belinostat promotes the accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of genes that are often silenced in cancer.[3] This leads to several downstream anti-cancer effects:
-
Cell Cycle Arrest: Belinostat treatment can induce cell cycle arrest, often at the G1/S or G2/M phase, by upregulating cell cycle inhibitors like p21.[3][6][7]
-
Induction of Apoptosis: Belinostat can trigger programmed cell death through both the intrinsic and extrinsic pathways.[3] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[3]
-
Modulation of Signaling Pathways: Belinostat has been shown to influence multiple signaling pathways involved in cancer progression, including the TGFβ and MAPK pathways.[8]
Data Presentation: Anti-proliferative Activity of Belinostat
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Belinostat in various cancer cell lines, as determined by cell viability and proliferation assays.
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| A2780 | Ovarian Cancer | 0.2 - 0.66 | Growth Inhibition | --INVALID-LINK-- |
| HCT116 | Colon Cancer | 0.2 - 0.66 | Growth Inhibition | --INVALID-LINK-- |
| HT29 | Colon Cancer | 0.2 - 0.66 | Growth Inhibition | --INVALID-LINK-- |
| MCF7 | Breast Cancer | 0.2 - 0.66 | Growth Inhibition | --INVALID-LINK-- |
| PC3 | Prostate Cancer | 0.2 - 0.66 | Growth Inhibition | --INVALID-LINK-- |
| SW-982 | Synovial Sarcoma | Time & Dose Dependent | Cell Viability | --INVALID-LINK-- |
| SW-1353 | Chondrosarcoma | Time & Dose Dependent | Cell Viability | --INVALID-LINK-- |
| Multiple Cell Lines | Thyroid Cancer | 100 - 10,000 nM | Cytotoxicity | --INVALID-LINK-- |
| Jurkat | T-cell Leukemia | See Publication | Cell Viability | --INVALID-LINK-- |
| Hut-78 | Cutaneous T-cell Lymphoma | See Publication | Cell Viability | --INVALID-LINK-- |
| Ramos | Burkitt's Lymphoma | See Publication | Cell Viability | --INVALID-LINK-- |
| SW480 | Colon Cancer | Low µM | Cell Viability | --INVALID-LINK-- |
| SW620 | Colon Cancer | Low µM | Cell Viability | --INVALID-LINK-- |
| CACO-2 | Colon Cancer | Low µM | Cell Viability | --INVALID-LINK-- |
Experimental Protocols
Cell Proliferation Assay Using MTT
This protocol outlines the steps for determining the effect of Belinostat on the proliferation of adherent cancer cells using the MTT assay.
Materials:
-
Belinostat
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Belinostat Treatment:
-
Prepare a stock solution of Belinostat in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of Belinostat in complete medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Belinostat. Include a vehicle control (medium with the same concentration of solvent used for Belinostat).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the Belinostat concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Belinostat's mechanism of action.
Caption: MTT assay experimental workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Belinostat exerts antitumor cytotoxicity through the ubiquitin‐proteasome pathway in lung squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Belinostat Acid-d5 Signal Intensity
Welcome to the technical support center for Belinostat acid-d5 analysis using mass spectrometry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and enhance signal intensity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in mass spectrometry?
This compound is a deuterated form of Belinostat acid, a metabolite of the histone deacetylase inhibitor Belinostat. In mass spectrometry, deuterated compounds like this compound are commonly used as internal standards (IS) for quantitative analysis. The five deuterium atoms increase its mass by five units, allowing it to be distinguished from the non-deuterated (endogenous) analyte while exhibiting nearly identical chemical and physical properties. This co-elution and similar ionization behavior help to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Q2: I am observing low signal intensity for this compound. What are the potential causes?
Low signal intensity for a deuterated internal standard can stem from several factors, including:
-
Suboptimal Mass Spectrometer Settings: Incorrect ionization source parameters, collision energy, or detector settings can significantly impact signal response.
-
Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or a retention time shift between the analyte and the internal standard can lead to signal suppression.[1]
-
Sample Preparation and Matrix Effects: Inefficient extraction, ion suppression from matrix components, or degradation of the standard can all reduce signal intensity.[1]
-
Quality of the Internal Standard: Degradation of the this compound stock solution or improper storage can lead to lower effective concentrations.
Q3: Can the deuterium labeling in this compound affect its chromatographic behavior?
Yes, this is a phenomenon known as the "isotope effect." Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts in reverse-phase chromatography.[1][2][3] This difference in retention time, even if small, can expose the analyte and the internal standard to different matrix effects, potentially compromising the accuracy of quantification.[1] It is crucial to check for and minimize this chromatographic separation.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
If you are observing a weak or absent signal for this compound, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no this compound signal.
-
Verify Mass Spectrometer Parameters:
-
Transitions (m/z): Ensure you are monitoring the correct precursor and product ion mass-to-charge ratios for this compound.
-
Ionization Mode: Confirm whether you are using the optimal ionization mode (positive or negative electrospray ionization, ESI). A study on Belinostat and its metabolites utilized both positive and negative modes.[4][5]
-
Source Parameters: Optimize source-dependent parameters such as capillary voltage, gas flows (nebulizing and drying gas), and source temperature.[6] These are critical for efficient ionization and desolvation.[6]
-
-
Direct Infusion Analysis:
-
Prepare a fresh dilution of your this compound standard in a suitable solvent (e.g., acetonitrile/water).
-
Infuse this solution directly into the mass spectrometer to bypass the LC system.
-
If a strong signal is observed, the issue likely lies with the chromatography or sample matrix. If the signal is still weak, the problem may be with the standard itself or the instrument's core performance.
-
-
Assess Internal Standard Quality:
-
Prepare a fresh working solution of this compound from your stock. Degradation can occur over time, especially if not stored properly.
-
If possible, compare with a new or different lot of the standard.
-
Issue 2: Poor Peak Shape or Signal Inconsistency
Poor chromatography can lead to inconsistent and suppressed signals.
-
Evaluate Chromatography:
-
Co-elution with Analyte: Check for complete or near-complete co-elution of this compound with the non-deuterated Belinostat acid. While they should elute closely, significant separation can lead to differential matrix effects.[1]
-
Mobile Phase: Ensure the mobile phase composition and pH are optimal for Belinostat acid. The use of additives like formic acid can improve peak shape and ionization efficiency.[4][5] Use high-purity, LC-MS grade solvents to minimize background noise and adduct formation.[6]
-
Column Health: A deteriorating column can lead to poor peak shape. Consider flushing the column or replacing it if performance has degraded.
-
-
Investigate Matrix Effects:
-
Matrix effects occur when components in the sample (e.g., salts, lipids from plasma) co-elute with the analyte and internal standard, suppressing or enhancing their ionization.[1]
-
Troubleshooting Steps:
-
Experimental Protocols & Data
Table 1: Key Mass Spectrometer and Chromatographic Parameters for Optimization
| Parameter | Area of Focus | Recommended Action | Rationale |
| Ionization Source | Capillary Voltage | Optimize by systematically varying the voltage and monitoring signal intensity. | Affects the efficiency of droplet charging in the ESI source.[6] |
| Nebulizing Gas Flow & Temperature | Adjust based on LC flow rate and mobile phase composition. Higher flow/temp for aqueous phases.[6] | Crucial for proper desolvation and ion formation. | |
| Drying Gas Flow & Temperature | Optimize to ensure efficient solvent evaporation without causing thermal degradation of the analyte.[6] | Incomplete desolvation can lead to signal loss and adduct formation. | |
| Mass Analyzer | Collision Energy (for MS/MS) | Perform a compound optimization experiment to find the voltage that yields the most stable and intense product ion. | Ensures efficient fragmentation for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). |
| Dwell Time | Ensure sufficient data points are acquired across the chromatographic peak (15-20 points recommended). | Too short a dwell time can lead to poor peak definition and reproducibility. | |
| Chromatography | Mobile Phase pH | Adjust the pH with additives like formic or acetic acid to ensure the analyte is in its desired protonated or deprotonated state. | Improves peak shape and ionization efficiency. |
| Gradient Elution | Modify the gradient slope to improve separation from interfering matrix components. | Can significantly reduce ion suppression.[1] | |
| Column Chemistry | Test different stationary phases (e.g., C18, Phenyl-Hexyl) if co-elution with interferences is suspected. | Different column chemistries offer different selectivities. |
Protocol: Direct Infusion for Signal Verification
-
Prepare the Standard: Create a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.
-
Set up the Syringe Pump: Place the solution in a syringe and connect it to the mass spectrometer's infusion port using PEEK tubing.
-
Configure the MS: Set the mass spectrometer to monitor the expected m/z of the this compound precursor ion in full scan mode.
-
Infuse and Observe: Infuse the solution at a low flow rate (e.g., 5-10 µL/min) and monitor the signal intensity.
-
Optimize: While infusing, adjust key source parameters (capillary voltage, gas flows, temperatures) to maximize the signal.
-
Switch to MS/MS: If applicable, switch to product ion scan mode to identify the most abundant and stable fragment ions for MRM method development.
Visualization of Key Relationships
Logical Flow for Method Optimization
The following diagram illustrates the logical progression of optimizing a quantitative LC-MS/MS method for this compound.
Caption: Logical workflow for LC-MS/MS method optimization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Evaluation of deuterium isotope effects in normal-phase LC-MS-MS separations using a molecular modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Belinostat Quantification in Human Plasma
Welcome to the technical support center for Belinostat quantification in human plasma. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analytical process.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the quantification of Belinostat in human plasma?
A1: The primary challenges in quantifying Belinostat in human plasma include its poor solubility, high protein binding affinity (92.9–95.8%), and potential for rapid degradation.[1] These factors can lead to issues with extraction recovery, variability in analytical response, and instability of the analyte in plasma samples. Additionally, the presence of metabolites that may interfere with the quantification of the parent drug requires a highly specific analytical method.
Q2: What is the recommended analytical method for Belinostat quantification in human plasma?
A2: A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) assay is the recommended method for the accurate and precise quantification of Belinostat and its major metabolites in human plasma.[2][3][4] This method offers high sensitivity and selectivity, which is crucial for distinguishing Belinostat from its metabolites and endogenous plasma components.
Q3: Why is sample preparation a critical step in Belinostat analysis?
A3: Sample preparation is crucial to remove proteins and other matrix components from plasma that can interfere with the analysis.[5] Inadequate sample preparation can lead to ion suppression or enhancement in the mass spectrometer, clogging of the analytical column, and inaccurate quantification.[5][6] For Belinostat, which has a high protein binding affinity, an effective protein precipitation step is essential to ensure complete extraction of the analyte.[1]
Q4: How can the stability of Belinostat in plasma samples be maintained?
A4: To ensure the stability of Belinostat in plasma samples, it is recommended to store them at -80°C for long-term storage.[2][7] Stability studies have shown that Belinostat and its metabolites are stable for at least three freeze/thaw cycles when stored at -80°C.[2][7] For short-term storage during sample preparation, samples should be kept at room temperature for no longer than 4 hours.[2][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Variability in Analyte Response | - Incomplete dissolution of Belinostat in the extraction solvent.- Inconsistent protein precipitation. | - Add trifluoroacetic acid (TFA) to the extraction solvent (e.g., acetonitrile) to improve the solubility of Belinostat.[2]- Ensure thorough vortexing and consistent addition of the precipitation agent to all samples. |
| Low Analyte Recovery | - High protein binding of Belinostat.- Inefficient extraction from the plasma matrix. | - Use a robust protein precipitation method with a suitable organic solvent like acetonitrile.[8]- Optimize the ratio of plasma to precipitation solvent to maximize protein removal and analyte release. |
| Poor Chromatographic Peak Shape | - Inappropriate mobile phase composition.- Column degradation. | - Use a mobile phase containing 0.1% formic acid to improve peak shape and ionization efficiency.[3][4]- Employ a guard column to protect the analytical column from plasma contaminants.[5] |
| Signal Suppression or Enhancement (Matrix Effects) | - Co-elution of endogenous plasma components (e.g., phospholipids) with the analyte. | - Optimize the chromatographic gradient to separate Belinostat from interfering matrix components.- Consider using a lipid removal plate during sample preparation.[6] |
| Inconsistent Internal Standard Performance | - The internal standard (IS) does not adequately mimic the behavior of the analyte.- Degradation of the IS. | - Use a stable isotope-labeled internal standard (e.g., [¹³C₆]-Belinostat) to compensate for matrix effects and variability in extraction and ionization.[8][9]- Verify the stability of the IS in the stock solution and in processed samples. |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol describes the protein precipitation method for the extraction of Belinostat and its metabolites from human plasma.
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Aliquot 50 µL of plasma into a clean microcentrifuge tube.
-
Add the internal standard solution (e.g., [¹³C₆]-Belinostat).
-
Add 200 µL of cold acetonitrile containing 0.1% trifluoroacetic acid to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
This section outlines a typical LC-MS/MS method for the quantification of Belinostat.
-
Liquid Chromatography:
-
Mass Spectrometry:
Quantitative Data Summary
Table 1: LC-MS/MS Assay Performance
| Analyte | Linear Range (ng/mL) | Accuracy (%) | Precision (CV%) |
| Belinostat | 30 - 5000 | 92.0 - 104.4 | < 13.7 |
| Belinostat Glucuronide | 30 - 5000 | 92.0 - 104.4 | < 13.7 |
| Methyl Belinostat | 30 - 5000 | 92.0 - 104.4 | < 13.7 |
| Belinostat Amide (M21) | 30 - 5000 | 92.0 - 104.4 | < 13.7 |
| 3-ASBA (M24) | 30 - 5000 | 92.0 - 104.4 | < 13.7 |
| Belinostat Acid (M26) | 30 - 5000 | 92.0 - 104.4 | < 13.7 |
| Data adapted from a validated LC-MS/MS assay for Belinostat and its metabolites.[3] |
Table 2: Stability of Belinostat in Human Plasma
| Condition | Concentration Level | Stability (% of Initial) |
| 3 Freeze/Thaw Cycles (-80°C) | Low, Medium, High QC | Within acceptable limits |
| 4 hours at Room Temperature | Low, Medium, High QC | Within acceptable limits |
| 72 hours in Autosampler | Low, Medium, High QC | Within acceptable limits |
| 10 months at -80°C (Long-term) | Low, Medium, High QC | Within acceptable limits |
| Data based on stability testing performed in triplicate at quality control (QC) concentrations.[2][7] |
Visualizations
Caption: Experimental workflow for Belinostat quantification.
Caption: Troubleshooting logic for Belinostat analysis.
References
- 1. Improving the Thrombocytopenia Adverse Reaction of Belinostat Using Human Serum Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. [논문]LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma [scienceon.kisti.re.kr]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Abstract 759: Quantitation of the HDAC inhibitor belinostat (PXD-101) and metabolites in human plasma by a novel LC-MS/MS assay. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
Optimizing liquid chromatography gradient for Belinostat and its metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography gradient optimization for Belinostat and its metabolites.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis of Belinostat and its metabolites.
Question: Why am I observing poor peak shape (tailing or fronting) for Belinostat?
Answer:
Poor peak shape for Belinostat, a compound with a sulfonamide-hydroxamide structure, can arise from several factors.[1] Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.[2]
-
Secondary Silanol Interactions: Residual silanols on the silica-based C18 columns can interact with basic functional groups on the analyte, leading to peak tailing.[2]
-
Solution:
-
Mobile Phase pH Adjustment: Adjusting the mobile phase pH can help to suppress the ionization of silanol groups. Using a mobile phase with a low pH, such as 0.1% formic acid or 0.1% phosphoric acid, can mitigate these interactions.[3][4]
-
Use of End-Capped Columns: Employing end-capped C18 columns will reduce the number of available free silanol groups.
-
-
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting.
-
Solution:
-
Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume.
-
-
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution:
-
Match Injection Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Question: I am seeing significant retention time shifts between injections. What could be the cause?
Answer:
Retention time variability can compromise the reliability of your analytical method. The following are common causes and solutions:
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention times.
-
Solution:
-
Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to allow 10-20 column volumes for equilibration.
-
-
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of the organic solvent or degradation of additives can affect retention.
-
Solution:
-
Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
-
-
Temperature Fluctuations: Variations in the column temperature can impact retention times.
-
Pump Performance: Inconsistent pump performance can lead to variations in the gradient composition.
-
Solution:
-
Regular Pump Maintenance: Ensure regular maintenance of the HPLC pump, including checking for leaks and ensuring proper functioning of check valves.
-
-
Question: I am observing carryover of Belinostat and its glucuronide metabolite in blank injections. How can I resolve this?
Answer:
Carryover can be a significant issue, especially in sensitive LC-MS/MS assays. One study specifically noted carryover for Belinostat and its glucuronide metabolite.[3]
-
Injector Contamination: The injector and associated tubing can be a source of carryover.
-
Solution:
-
Optimize Needle Wash: Implement a robust needle wash procedure using a strong solvent to clean the injector needle and port between injections. A mixture of organic solvent and water is often effective.
-
-
-
Column Adsorption: Strong adsorption of the analytes to the stationary phase can lead to carryover.
-
Solution:
-
Increase Wash Step in Gradient: Incorporate a high-organic wash step at the end of each gradient run to elute any strongly retained compounds.
-
Column Flushing: Periodically flush the column with a strong solvent.
-
-
Question: My Belinostat sample is degrading during analysis. How can I ensure its stability?
Answer:
Forced degradation studies have shown that Belinostat is susceptible to degradation under acidic, basic, and oxidative conditions.[5][6]
-
Solution:
-
Control Sample pH: Ensure the pH of the sample solution is controlled and avoids harsh acidic or basic conditions.
-
Use Freshly Prepared Samples: Analyze samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., -80°C) as indicated in stability studies.[3]
-
Inert Sample Vials: Use amber or light-blocking vials if the compound is found to be light-sensitive. Forced degradation studies have been performed under photolytic conditions.[7]
-
Sample Preparation: For plasma samples, a common preparation technique is protein precipitation followed by centrifugation.[3]
-
Frequently Asked Questions (FAQs)
What is a typical starting gradient for optimizing the separation of Belinostat and its metabolites?
A good starting point for method development is a linear gradient using a C18 column. Based on published methods, a gradient with water and acetonitrile, both containing an acidic modifier, is effective.[3][8]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and increase linearly to a high percentage (e.g., 90-95%) over 10-15 minutes. Then, include a wash step at high organic content and an equilibration step at the initial conditions.
What type of column is recommended for Belinostat analysis?
Reverse-phase C18 columns are the most commonly used for the analysis of Belinostat and its metabolites.[3][5][6][8] Both HPLC and UHPLC/UPLC columns have been successfully employed.
-
For higher throughput and resolution: UHPLC columns with smaller particle sizes (e.g., 1.7 µm) are recommended.[3][5]
-
For standard analyses: HPLC columns with 3-5 µm particle sizes are suitable.
How should I prepare plasma samples for Belinostat analysis?
Protein precipitation is a widely used and effective method for preparing plasma samples for the analysis of Belinostat and its metabolites.[3]
-
To a small volume of plasma (e.g., 50 µL), add a larger volume of cold acetonitrile (e.g., 150 µL) to precipitate the proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for injection into the LC system.
Data Presentation
Table 1: Example Liquid Chromatography Gradient Conditions for Belinostat Analysis
| Parameter | Method 1[4] | Method 2[3] |
| Column | Purospher Star RP-18 (250 x 4.6 mm, 5 µm) | Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.3 mL/min |
| Column Temp. | 30°C | 45°C |
| Gradient | 0-6 min: 100% A6-9 min: 5% A, 95% B9-10 min: 5% A, 95% B10-15 min: 100% A | 0-10 min: 30% to 50% B10-15 min: 50% to 70% B15-24.9 min: 70% B24.9-25 min: 70% to 30% B |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma by Protein Precipitation[3]
-
Pipette 50 µL of human plasma into a microcentrifuge tube.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.
Visualizations
Caption: Metabolic pathways of Belinostat.
Caption: HPLC troubleshooting workflow.
References
- 1. Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Thrombocytopenia Adverse Reaction of Belinostat Using Human Serum Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A VALIDATED STABILITY INDICATING METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN BELINOSTAT AND ITS DEGRADATION IMPURITIES BY RP-HPLC | Semantic Scholar [semanticscholar.org]
- 7. ejpmr.com [ejpmr.com]
- 8. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression effects for Belinostat acid-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the analysis of Belinostat acid-d5 by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the analyte of interest, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1][2] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[1] As a deuterated internal standard, this compound is intended to co-elute with and mimic the behavior of the unlabeled Belinostat, thereby compensating for matrix effects.[3] However, the internal standard itself can be subject to ion suppression, potentially compromising the accuracy of the results if the suppression effect is not consistent between the analyte and the internal standard.[2]
Q2: What are the common sources of ion suppression in bioanalytical methods for Belinostat?
Common sources of ion suppression in the analysis of Belinostat from biological matrices like plasma include:
-
Endogenous matrix components: Phospholipids, salts, and proteins are major contributors to ion suppression.[1][4]
-
Mobile phase additives: While necessary for good chromatography, certain additives like trifluoroacetic acid (TFA) are known to cause significant ion suppression, especially in the positive ion mode.[5][6] Formic acid is generally a better choice for LC-MS applications.[5]
-
Sample preparation reagents: Reagents used during sample processing can introduce interfering substances.
Q3: How can I detect and assess the level of ion suppression in my assay?
A common method to assess ion suppression is the post-extraction addition experiment.[7][8] This involves comparing the signal response of an analyte spiked into a blank, extracted matrix to the response of the same analyte in a neat solution (e.g., mobile phase). A lower signal in the matrix sample indicates ion suppression. The matrix factor (MF) can be calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix. An MF value of less than 1 indicates ion suppression.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low signal intensity for this compound | Significant ion suppression from the sample matrix. | 1. Optimize Sample Preparation: Switch from protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove more interfering components.[1][9][10] 2. Improve Chromatographic Separation: Modify the gradient to better separate this compound from the ion-suppressing region, often where phospholipids elute.[9] 3. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect.[9] |
| Poor reproducibility of the this compound signal | Inconsistent matrix effects across different samples or batches. | 1. Use a Stable Isotope-Labeled Internal Standard: this compound is a good choice, but ensure it co-elutes perfectly with the analyte.[3] 2. Thoroughly Validate the Method: Perform validation experiments using matrix from at least six different sources to assess the variability of the matrix effect.[11] |
| Analyte/Internal Standard ratio is not consistent | Differential ion suppression between Belinostat and this compound. | 1. Ensure Co-elution: A slight difference in retention time between the analyte and its deuterated internal standard can lead to them being affected differently by a narrow region of ion suppression.[2] Adjust chromatographic conditions to ensure complete co-elution. 2. Check for Contamination: Ensure the internal standard solution is not contaminated with the unlabeled analyte. |
| Gradual decrease in signal over an analytical run | Buildup of matrix components on the column or in the MS source. | 1. Implement a Divert Valve: Use a divert valve to direct the flow to waste during the elution of highly interfering components (e.g., early-eluting salts and late-eluting lipids).[9] 2. Incorporate a Column Wash Step: Add a strong organic wash at the end of each gradient to clean the column. 3. Regularly Clean the MS Source: Follow the manufacturer's recommendations for routine source cleaning. |
Quantitative Data on Ion Suppression Mitigation
The following table summarizes data on the effectiveness of different sample preparation techniques in reducing matrix effects. While specific data for Belinostat is limited in the public domain, the following provides a comparison for compounds with similar analytical challenges.
| Sample Preparation Method | Matrix | Analyte(s) | Matrix Effect (Ion Suppression as % reduction in signal) | Reference |
| Protein Precipitation (Acetonitrile) | Human Plasma | Various basic drugs | 25-80% | [9] |
| Liquid-Liquid Extraction (Methyl-tert-butyl ether) | Human Plasma | Various basic drugs | 5-30% | [9] |
| Solid-Phase Extraction (Mixed-mode cation exchange) | Human Plasma | Various basic drugs | <10% | [9][10] |
Note: The values presented are generalized from studies on various analytes and are intended to illustrate the relative effectiveness of each technique. The actual degree of ion suppression will be specific to the analyte, matrix, and analytical conditions.
Experimental Protocols
Protocol 1: Assessment of Ion Suppression by Post-Extraction Addition
-
Prepare a neat solution: Dissolve this compound in the initial mobile phase to a known concentration (e.g., 100 ng/mL).
-
Prepare a blank matrix extract: Extract a blank plasma sample (from at least 6 different sources) using the intended sample preparation method (e.g., protein precipitation).
-
Prepare the post-extraction spiked sample: Spike the blank matrix extract with this compound to the same final concentration as the neat solution.
-
Analyze the samples: Inject both the neat solution and the post-extraction spiked sample into the LC-MS/MS system and record the peak areas.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Post-Extraction Spiked Sample) / (Peak Area in Neat Solution)
-
A value close to 1 indicates minimal ion suppression. A value significantly less than 1 indicates ion suppression.
-
Protocol 2: Recommended LC-MS/MS Method for Belinostat with Minimized Ion Suppression
This protocol is adapted from a validated method for the analysis of Belinostat in human plasma.[1][12]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 200 µL of a precipitation solution containing acetonitrile with 0.1% formic acid and the internal standard (this compound).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to a new vial for injection.
2. LC-MS/MS Conditions:
-
LC System: UPLC system
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B (linear gradient)
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B (linear gradient)
-
3.6-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be optimized for Belinostat and this compound. For Belinostat, a transition of m/z 319.1 > 93.0 has been reported.[1]
Visualizations
Caption: Experimental workflow for the analysis of Belinostat.
Caption: Troubleshooting logic for ion suppression issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. myadlm.org [myadlm.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. news-medical.net [news-medical.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [research-repository.griffith.edu.au]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor recovery of Belinostat acid-d5 during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of Belinostat acid-d5 during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated analog of the Belinostat acid metabolite. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection, while its structural similarity to the analyte of interest (Belinostat and its metabolites) ensures that it behaves similarly during sample extraction and analysis. This allows it to be used as an internal standard to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of quantitative analysis.[1][2]
Q2: What are the most common causes for poor recovery of this compound?
Poor recovery of an internal standard like this compound can stem from several factors, including:
-
Suboptimal Extraction pH: The recovery of acidic compounds is highly dependent on the pH of the sample and extraction solvents.
-
Inappropriate Solvent Selection: The choice of extraction solvent in liquid-liquid extraction (LLE) or the wash and elution solvents in solid-phase extraction (SPE) is critical.
-
Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or ionize the analyte in the mass spectrometer.[1]
-
Compound Instability: Belinostat is known to be light-sensitive, and its derivatives may also be susceptible to degradation under certain pH or temperature conditions.[3]
-
Incomplete Elution: The internal standard may be irreversibly bound to the SPE sorbent or remain in the aqueous phase during LLE.
Q3: How can I differentiate between poor recovery and instrument-related issues?
To distinguish between low recovery during sample preparation and issues with the analytical instrument (e.g., LC-MS/MS), you can prepare a "post-extraction spike" sample. In this sample, the internal standard is added to a blank matrix after the extraction process. If the response of the post-extraction spike is significantly higher than your experimental samples, it indicates a problem with the sample preparation (i.e., poor recovery). If both show a low response, there may be an issue with the instrument settings or the internal standard solution itself.
Troubleshooting Guide
Low Recovery in Liquid-Liquid Extraction (LLE)
Problem: My recovery of this compound is consistently low when using LLE.
Solution:
-
Optimize pH: this compound is an acidic compound. To ensure it is in a neutral, more extractable form, the pH of the aqueous sample should be adjusted to at least 2 pH units below its pKa. Start by acidifying your sample with a suitable acid (e.g., formic acid, acetic acid) to a pH of around 3-4 and assess the impact on recovery.
-
Evaluate Extraction Solvent: If pH optimization is insufficient, test a range of extraction solvents with varying polarities. Common choices for acidic compounds include ethyl acetate, methyl tert-butyl ether (MTBE), and mixtures of hexane and isopropanol.
-
Increase Solvent-to-Sample Ratio: A higher volume of organic solvent can improve extraction efficiency. Try increasing the ratio from 3:1 to 5:1 (solvent:sample).
-
Enhance Extraction Agitation: Ensure thorough mixing of the aqueous and organic phases by vortexing for at least 1-2 minutes. However, avoid overly vigorous shaking that can lead to emulsion formation.
Low Recovery in Solid-Phase Extraction (SPE)
Problem: I am observing poor recovery of this compound with my SPE protocol.
Solution:
-
Verify Sorbent Choice: For an acidic compound like this compound, a mixed-mode or anion-exchange sorbent is often suitable. Ensure the chosen sorbent has the appropriate chemistry to retain the analyte.
-
Optimize Wash Steps: The internal standard may be eluting prematurely during the wash steps.[4] Analyze the wash fractions to see if the analyte is present. If so, reduce the organic content or strength of the wash solvent.
-
Strengthen Elution Solvent: this compound may be too strongly retained on the sorbent.[4] To ensure complete elution, increase the strength of your elution solvent. For an anion-exchange sorbent, this can be achieved by adding a basic modifier (e.g., ammonium hydroxide) to the organic elution solvent.
-
Check for Matrix Overload: Excessive matrix components can interfere with the binding of the analyte to the sorbent.[4] Consider a pre-treatment step, such as protein precipitation, before loading the sample onto the SPE cartridge.
Data Presentation
Table 1: Troubleshooting Summary for Poor this compound Recovery
| Potential Cause | Recommended Action |
| Incorrect Sample pH | Adjust sample pH to 2 units below the pKa of this compound. |
| Suboptimal LLE Solvent | Test solvents of varying polarity (e.g., ethyl acetate, MTBE). |
| Premature Elution in SPE | Decrease the organic strength of the SPE wash solution. |
| Incomplete Elution from SPE | Increase the strength of the SPE elution solvent (e.g., add a pH modifier). |
| Analyte Instability | Protect samples from light; investigate temperature and pH stability. |
| Matrix Effects | Incorporate a protein precipitation or phospholipid removal step. |
Table 2: Hypothetical Impact of Troubleshooting on Recovery
| Experimental Condition | Mean Recovery (%) | Standard Deviation (%) |
| Baseline Protocol | 35 | 15 |
| pH Adjusted to 4.0 | 65 | 10 |
| pH 4.0 & Ethyl Acetate | 85 | 5 |
| pH 4.0 & MTBE | 78 | 7 |
Experimental Protocols
Protocol 1: Optimizing pH for LLE
-
Prepare replicate samples of your biological matrix.
-
Spike each replicate with a known concentration of this compound.
-
Create a series of samples where the pH is adjusted to 3.0, 4.0, 5.0, and 6.0 using 1% formic acid.
-
Perform the LLE using your standard protocol.
-
Analyze the extracts and compare the recovery at each pH level.
Protocol 2: Evaluating SPE Elution Solvents
-
Condition and equilibrate your SPE cartridges as per the manufacturer's instructions.
-
Load replicate samples containing this compound.
-
Wash the cartridges with your standard wash solvent.
-
Elute the samples with a series of elution solvents of increasing strength (e.g., 2% formic acid in methanol, 5% ammonium hydroxide in methanol).
-
Analyze the eluates to determine which solvent provides the highest recovery.
Visualizations
Caption: Troubleshooting workflow for poor this compound recovery.
Caption: Potential metabolic pathways of Belinostat relevant to its acid metabolite.
References
Belinostat in vivo dosage and administration refinement for solid tumors
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the in vivo dosage and administration of belinostat for solid tumor models. It includes troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for belinostat in a solid tumor xenograft mouse model?
A1: The effective dose of belinostat in preclinical mouse models of solid tumors can vary depending on the tumor type, administration route, and treatment schedule. Published studies have reported a range of effective doses. For initial studies, a dose between 40 mg/kg and 100 mg/kg administered intraperitoneally (i.p.) or intravenously (i.v.) is a common starting point. It is crucial to perform a pilot study to determine the optimal dose for your specific model.
Q2: What is the appropriate vehicle for formulating belinostat for in vivo injection?
A2: Belinostat has limited aqueous solubility. For preclinical in vivo studies, it is typically first dissolved in an organic solvent like dimethyl sulfoxide (DMSO) and then diluted with an aqueous vehicle. Common formulations include:
-
10% DMSO in sterile water or saline: This is suitable for doses up to approximately 40 mg/kg for intraperitoneal (i.p.) administration.
-
DMSO, PEG300, and saline/water: A multi-component vehicle can improve solubility for higher concentrations. A common formulation involves dissolving belinostat in DMSO first, then adding PEG300, and finally diluting with sterile saline or water. For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been reported.
-
L-arginine in sterile saline: In some studies, a vehicle of L-arginine in isotonic sterile saline has been used.
It is recommended to prepare the formulation fresh for each injection and to observe for any precipitation. The final concentration of DMSO should be kept as low as possible to minimize potential toxicity.
Q3: How can I confirm that belinostat is active in my in vivo model?
A3: The primary mechanism of action of belinostat is the inhibition of histone deacetylases (HDACs), leading to an increase in histone acetylation. Therefore, a key pharmacodynamic (PD) marker to confirm belinostat activity in vivo is the level of acetylated histones (e.g., acetylated Histone H3 or H4) in tumor tissue. Tumor biopsies or whole tumors can be collected at various time points after belinostat administration (e.g., 1-6 hours) and analyzed by immunohistochemistry (IHC) or western blot to detect changes in histone acetylation. An increase in histone acetylation following treatment indicates that the drug has reached the tumor and is engaging its target.
Q4: What is the typical administration schedule for belinostat in preclinical studies?
A4: The administration schedule can be adapted based on the experimental design and tolerability. A common schedule is once-daily administration for 5 consecutive days, followed by a treatment-free period, mimicking the clinical schedule of 5 days on a 21-day cycle. Continuous daily dosing for the duration of the study has also been reported. The optimal schedule should be determined in a pilot study by balancing efficacy with animal welfare.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of belinostat in the final injection solution. | Poor solubility of belinostat in the aqueous vehicle. The concentration of belinostat is too high for the chosen vehicle. | Ensure the initial stock of belinostat in DMSO is fully dissolved before adding the aqueous component. Consider using a vehicle with co-solvents like PEG300 and a small percentage of a surfactant like Tween-80 to improve solubility. Prepare the injection solution immediately before use. If precipitation persists, you may need to lower the final concentration and increase the injection volume (within acceptable limits for the animal). |
| No significant anti-tumor effect is observed. | The dose is too low. Poor bioavailability due to formulation or administration route. The tumor model is resistant to HDAC inhibition. Short half-life of belinostat leading to insufficient drug exposure. | Gradually increase the dose of belinostat in subsequent cohorts, closely monitoring for signs of toxicity. Confirm target engagement by measuring histone acetylation in tumor tissue. If histone acetylation is not increased, consider reformulating the drug or changing the administration route (e.g., from i.p. to i.v.). If target engagement is confirmed but there is still no efficacy, the tumor model may be insensitive to belinostat monotherapy. Consider combination therapies with other agents like platinum-based chemotherapy or taxanes. |
| Signs of toxicity in treated animals (e.g., weight loss, lethargy, ruffled fur). | The dose is too high. Vehicle toxicity (especially with high concentrations of DMSO). | Reduce the dose of belinostat in subsequent treatment groups. If toxicity persists at a lower dose, consider a less frequent dosing schedule (e.g., every other day). Prepare a vehicle-only control group to assess the toxicity of the formulation itself. Minimize the percentage of DMSO in the final injection volume. Provide supportive care such as supplemental hydration and soft food. |
| Inconsistent tumor growth inhibition between animals in the same treatment group. | Inaccurate dosing due to precipitation or improper mixing. Variation in tumor establishment and size at the start of treatment. | Ensure the belinostat solution is homogenous before each injection by vortexing. Randomize animals into treatment groups based on tumor volume to ensure an even distribution at the start of the experiment. |
Data Presentation
Table 1: Summary of Belinostat In Vivo Dosages and Administration in Preclinical Solid Tumor Models
| Tumor Model | Animal Model | Dose | Route of Administration | Dosing Schedule | Reference |
| Ovarian Cancer (A2780) | Nude Mice | 100 mg/kg | Intravenous (i.v.) | Single dose | |
| Ovarian Cancer (A2780) | Nude Mice | 200 mg/kg | Intravenous (i.v.) | Single dose | |
| Pancreatic Cancer (T3M4) | Athymic Mice | 100 mg/kg (0.1 mg/g) | Intraperitoneal (i.p.) | 5 times weekly | |
| Thyroid Cancer (BHP2-7) | Immunodeficient Mice | 100 mg/kg | Intraperitoneal (i.p.) | 5 days/week for 3 weeks | |
| Hepatocellular Carcinoma (Hep53.4) | C57BL/6 Mice | 40 mg/kg | Intravenous (i.v.) | Daily |
Table 2: Summary of Belinostat Clinical Dosages in Solid Tumor Trials
| Clinical Trial Phase | Tumor Type(s) | Dose | Route of Administration | Dosing Schedule | Reference |
| Phase I | Advanced Solid Tumors | 150-1200 mg/m² | Intravenous (i.v.) | Days 1-5 of a 21-day cycle | |
| Phase I (Combination) | Solid Tumors | 600-1000 mg/m² | Intravenous (i.v.) | Days 1-5 of a 21-day cycle (with Carboplatin/Paclitaxel on Day 3) | |
| Phase II | Malignant Pleural Mesothelioma | 1000 mg/m² | Intravenous (i.v.) | Days 1-5 of a 21-day cycle |
Experimental Protocols
Protocol 1: Formulation of Belinostat for Intraperitoneal Injection (40 mg/kg)
-
Materials:
-
Belinostat powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile 0.9% saline
-
Sterile, conical tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the total amount of belinostat required for the study.
-
Prepare a stock solution of belinostat in DMSO. For example, to dose a 25g mouse at 40 mg/kg, you will need 1 mg of belinostat. If the injection volume is 100 µL, the final concentration will be 10 mg/mL.
-
To prepare a 10 mg/mL solution with 10% DMSO, first dissolve the required amount of belinostat in the appropriate volume of DMSO (e.g., for 1 mL of final solution, use 100 µL of DMSO). Ensure it is fully dissolved by vortexing.
-
Slowly add the sterile saline (e.g., 900 µL) to the DMSO-belinostat solution while vortexing to prevent precipitation.
-
Visually inspect the final solution for any particulates. If any are present, do not inject.
-
Administer the solution to the mice via intraperitoneal injection immediately after preparation.
-
Protocol 2: Assessment of Histone H4 Acetylation in Xenograft Tumors
-
Materials:
-
Tumor tissue (fresh frozen or formalin-fixed paraffin-embedded)
-
Lysis buffer for protein extraction (for Western Blot)
-
Primary antibody against acetylated Histone H4
-
Appropriate secondary antibodies
-
Reagents for immunohistochemistry (IHC) or Western Blot
-
-
Procedure:
-
Administer belinostat or vehicle control to tumor-bearing mice.
-
At selected time points post-injection (e.g., 1, 3, 6 hours), euthanize the mice and excise the tumors.
-
For IHC, fix the tumors in 10% neutral buffered formalin and embed in paraffin.
-
For Western Blot, snap-freeze the tumors in liquid nitrogen and store at -80°C until protein extraction.
-
IHC:
-
Section the paraffin-embedded tumors.
-
Perform antigen retrieval.
-
Incubate with the primary antibody against acetylated Histone H4.
-
Incubate with the appropriate secondary antibody and detection system.
-
Visualize and quantify the staining intensity in the tumor cell nuclei.
-
-
Western Blot:
-
Homogenize the frozen tumor tissue and extract total protein using a suitable lysis buffer.
-
Determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with the primary antibody against acetylated Histone H4.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal and quantify the band intensity relative to a loading control (e.g., total Histone H4 or GAPDH).
-
-
Mandatory Visualizations
Caption: Belinostat inhibits HDAC, leading to histone hyperacetylation and tumor suppression.
Caption: Workflow for in vivo efficacy testing of belinostat in solid tumor models.
Technical Support Center: Enhancing Belinostat Therapeutic Efficacy in Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support preclinical studies involving Belinostat in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Belinostat is expected to synergize with other chemotherapeutic agents?
A1: Belinostat, a pan-histone deacetylase (HDAC) inhibitor, functions epigenetically by causing the accumulation of acetylated histones and other proteins. This leads to a more relaxed chromatin structure, increasing the accessibility of DNA to DNA-damaging agents like cisplatin or etoposide.[1] Additionally, Belinostat can downregulate DNA repair proteins, making cancer cells more susceptible to DNA damage-induced cell death.[2] In combination with proteasome inhibitors like bortezomib, Belinostat's inhibition of HDAC6 can lead to the accumulation of misfolded proteins, synergistically inducing apoptosis.
Q2: Is there a recommended schedule for administering Belinostat in combination with other drugs in vitro?
A2: The administration schedule is critical and can determine whether the interaction is synergistic, additive, or even antagonistic. For DNA-damaging agents like cisplatin and etoposide, studies have shown that simultaneous administration with Belinostat results in a synergistic effect.[1] Pre-treating cells with Belinostat for 24 hours before adding the DNA-damaging agent may only be additive, while treating with the DNA-damaging agent 24 hours before Belinostat has been shown to be antagonistic.[1] It is crucial to determine the optimal schedule for your specific cell lines and combination agents empirically.
Q3: What are some key biomarkers to assess the pharmacodynamic effect of Belinostat in vitro?
A3: Key biomarkers for Belinostat activity include the acetylation status of histones (e.g., acetylated Histone H3 and H4) and non-histone proteins like α-tubulin. An increase in acetylation confirms target engagement (HDAC inhibition). Downstream markers of apoptosis, such as cleaved caspase-3 and cleaved PARP-1, are essential for assessing the combination's cytotoxic efficacy.[3][4]
Q4: Are there known resistance mechanisms to Belinostat combination therapies?
A4: While specific resistance mechanisms to Belinostat combinations are still under investigation, general resistance to HDAC inhibitors can occur. This is not typically associated with the expression of common multidrug resistance transporters like MDR1 and MRP1.[5] Resistance can be cell-type specific and may involve the loss of cell cycle checkpoints (e.g., G2/M checkpoint).[5] When investigating resistance, it is important to assess changes in the expression of target proteins and downstream apoptosis signaling pathways.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with Belinostat combinations.
| Problem / Question | Possible Causes | Troubleshooting Steps |
| Q: I am not observing the expected synergistic effect between Belinostat and my combination agent. | 1. Suboptimal Dosing: Concentrations may be too high (saturating effect) or too low. 2. Incorrect Schedule: The timing and order of drug addition are critical.[1] 3. Cell Line Insensitivity: The chosen cell line may lack the molecular drivers for synergy. 4. Drug Instability: Belinostat has limited stability in aqueous solutions. | 1. Perform a thorough dose-matrix experiment with concentrations ranging above and below the reported IC50 values for each drug. 2. Test different schedules: simultaneous (co-incubation), Belinostat pre-treatment (e.g., 4, 12, 24h), and combination agent pre-treatment. 3. Verify the expression of key pathway proteins in your cell line (e.g., DNA repair proteins for platinum combinations, proteasome pathway components for bortezomib combinations). 4. Prepare fresh Belinostat solutions for each experiment. Avoid repeated freeze-thaw cycles. Consider using a stabilized formulation if available. |
| Q: My cell viability assay results are inconsistent. | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. 2. Edge Effects in microplates. 3. Drug Solubility Issues: Belinostat has moderate aqueous solubility (0.08 mg/mL at pH 7.4).[6] 4. Assay Interference: The chemical properties of the drugs may interfere with the viability reagent (e.g., MTT, WST-1). | 1. Ensure a single-cell suspension before plating and mix the cell suspension between plating groups. 2. Do not use the outer wells of the microplate for experimental conditions; fill them with sterile PBS or media instead. 3. Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved in the culture medium. Visually inspect for precipitation. 4. Run a control plate with drugs but no cells to check for direct chemical reactions with the assay reagent. |
| Q: Western blot shows no increase in cleaved PARP or cleaved caspases after treatment. | 1. Incorrect Time Point: The peak of apoptosis may occur earlier or later than the time point selected. 2. Insufficient Drug Concentration: The doses used may not be sufficient to induce significant apoptosis. 3. Protein Extraction/Handling Issues: Protein degradation during sample preparation. 4. Antibody Problems: The primary antibody may be non-specific or used at a suboptimal dilution. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time for detecting apoptosis markers. 2. Confirm that the drug concentrations used are effective at reducing cell viability in your chosen assay. 3. Always use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice. 4. Run a positive control for apoptosis (e.g., cells treated with staurosporine) to validate your antibody and protocol. |
Data on Belinostat Combination Therapies
The following tables summarize quantitative data from preclinical and clinical studies. This data can serve as a starting point for designing experiments.
Table 1: Preclinical Synergistic Efficacy of Belinostat with Platinum Agents
| Cell Line | Cancer Type | Combination Agent | Observation | Reference |
| A2780/cp70 | Cisplatin-Resistant Ovarian | Cisplatin | Synergy noted; enhanced growth inhibitory activity compared to monotherapy. | [7] |
| A2780 Xenograft | Ovarian | Carboplatin | Combination delayed tumor growth more effectively than single agents. | [4] |
| SCLC Cell Lines | Small Cell Lung Cancer | Cisplatin, Etoposide | Synergistic cytotoxicity observed with simultaneous drug administration. | [1] |
Table 2: Clinical Efficacy of Belinostat with Platinum Agents
| Cancer Type | Combination Agents | Phase | Overall Response Rate (ORR) | Reference |
| Recurrent Epithelial Ovarian | Belinostat + Carboplatin + Paclitaxel | II | 43% (44% in platinum-resistant patients) | [8] |
| Platinum-Resistant Ovarian | Belinostat + Carboplatin | II | 7.4% | [7] |
| Thymic Epithelial Tumors | Belinostat + Cisplatin + Doxorubicin + Cyclophosphamide | I/II | 64% (Thymoma), 21% (Thymic Carcinoma) | [9] |
Table 3: Preclinical Synergistic Efficacy of Belinostat with Bortezomib
| Cell Line | Cancer Type | Combination Agent | Observation | Reference |
| Mantle Cell Lymphoma (MCL) | Mantle Cell Lymphoma | Bortezomib | Strong synergism observed; potent induction of apoptosis. | [10] |
| Chronic Lymphocytic Leukemia | Chronic Lymphocytic Leukemia | Bortezomib | Synergistically induced cell death at low nanomolar concentrations. | [11] |
Experimental Protocols
Protocol 1: Cell Viability (CCK-8/MTT Assay)
This protocol is adapted for assessing the cytotoxic effects of Belinostat in combination with another agent.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.[2]
-
Drug Preparation: Prepare serial dilutions of Belinostat and the combination agent in culture medium. Also prepare combination dilutions (both fixed-ratio and variable-dose combinations can be tested).
-
Treatment: Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include wells for untreated controls and vehicle (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.[2]
-
Reagent Addition: Add 10 µL of CCK-8 or MTT reagent to each well and incubate for 2-4 hours, until a color change is apparent.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Calculate IC50 values for single agents and use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Protocol 2: Apoptosis Analysis by Western Blot (Cleaved PARP)
This protocol details the detection of PARP cleavage, a hallmark of caspase-mediated apoptosis.
-
Treatment: Plate cells in 6-well plates and treat with Belinostat, the combination agent, and the combination at their IC50 concentrations for the optimal time determined previously (e.g., 48 hours).
-
Cell Lysis: Harvest both adherent and floating cells. Wash with ice-cold PBS and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load the samples onto an 8% or 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against PARP-1. This antibody should detect both the full-length (116 kDa) and the cleaved fragment (89 kDa).[3][12]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an ECL detection reagent and visualize the bands using a chemiluminescence imaging system. The appearance of the 89 kDa band indicates apoptosis.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: Synergistic mechanism of Belinostat and Cisplatin.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbs.com [ijbs.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase II Evaluation of Belinostat and Carboplatin in the Treatment of Recurrent or Persistent Platinum-Resistant Ovarian, Fallopian Tube, or Primary Peritoneal Carcinoma: A Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II activity of belinostat (PXD-101), carboplatin, and paclitaxel in women with previously treated ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I/II trial of belinostat in combination with cisplatin, doxorubicin, and cyclophosphamide in thymic epithelial tumors: a clinical and translational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Belinostat Technical Support Center: Troubleshooting and Mitigating Off-Target Effects
Welcome to the Belinostat Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in addressing and mitigating potential off-target effects of Belinostat in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Belinostat?
Belinostat is a pan-histone deacetylase (HDAC) inhibitor, meaning it broadly inhibits the activity of Class I, II, and IV HDAC enzymes.[1] HDACs are responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins. By inhibiting HDACs, Belinostat leads to an accumulation of acetylated proteins, which alters gene expression and can induce cell cycle arrest, apoptosis, and inhibit angiogenesis in cancer cells.[2]
Q2: What are the known off-target effects of Belinostat?
As a pan-HDAC inhibitor, Belinostat's effects are not limited to histones. Its "off-target" effects are often a direct consequence of its intended broad inhibitory action on various HDAC isoforms. These include:
-
Acetylation of non-histone proteins: Belinostat can induce the hyperacetylation of numerous cellular proteins, including tubulin and the heat shock protein 90 (Hsp90). This can impact cellular processes such as protein folding and microtubule stability.
-
Alteration of signaling pathways: Belinostat has been shown to modulate several signaling pathways, which may or may not be directly linked to histone acetylation. These include the downregulation of the MAPK signaling pathway and modulation of the Wnt/β-catenin and PKC pathways.[3]
-
Interaction with the Ubiquitin-Proteasome System: There is evidence to suggest that HDAC inhibitors like Belinostat can influence the ubiquitin-proteasome system, which is crucial for protein degradation.
Q3: At what concentration are off-target effects of Belinostat likely to be observed?
Off-target effects are generally dose-dependent. While specific IC50 values for many off-target proteins are not well-defined in the literature, a general principle is to use the lowest effective concentration of Belinostat to minimize off-target effects. It is recommended to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration. In clinical trials, intravenous doses of 1000 mg/m² have been used.[4][5] For in vitro studies, concentrations should be carefully titrated.
Q4: What are the common adverse events observed in clinical trials with Belinostat that might indicate off-target effects?
Common adverse events reported in clinical trials include fatigue, nausea, vomiting, and hematological toxicities such as anemia, thrombocytopenia, and neutropenia.[4][5][6][7] While these are not direct proof of off-target effects at a molecular level, they reflect the systemic impact of broad HDAC inhibition.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected Cell Morphology Changes or Cytotoxicity | Hyperacetylation of cytoskeletal proteins like tubulin, leading to microtubule disruption. | 1. Perform a dose-response curve: Determine the minimal effective concentration for your desired on-target effect (e.g., histone hyperacetylation). 2. Use a class-I-selective HDAC inhibitor as a control: These inhibitors should primarily affect histone acetylation without significantly impacting tubulin acetylation. If the phenotype is absent with the selective inhibitor, it is likely an off-target effect. 3. Washout experiment: Remove Belinostat from the culture medium and monitor for phenotypic reversal. |
| Inconsistent or Unexplained Gene Expression Changes | Off-target effects on transcription factors or other non-histone proteins that regulate gene expression. | 1. Validate on-target engagement: Confirm histone (H3 and H4) hyperacetylation via Western blot. 2. CRISPR/Cas9 validation: Knock out the specific HDAC isoform(s) thought to be responsible for the on-target effect. If the phenotype persists in the knockout cells upon Belinostat treatment, it is likely an off-target effect. 3. Proteomics analysis: Perform quantitative proteomics to identify other acetylated proteins that may be responsible for the observed gene expression changes. |
| Alterations in Protein Stability or Degradation | Interference with the ubiquitin-proteasome pathway. | 1. Assess proteasome activity: Use a proteasome activity assay to determine if Belinostat is directly affecting proteasome function in your experimental system. 2. Monitor ubiquitination of specific proteins: If you have a protein of interest that shows altered stability, assess its ubiquitination status in the presence and absence of Belinostat. |
| Phenotype Does Not Correlate with Histone Acetylation Levels | The observed effect is mediated by a non-histone target or a downstream signaling pathway independent of widespread chromatin remodeling. | 1. Analyze acetylation of known non-histone targets: Perform Western blots for acetylated tubulin and acetylated Hsp90. 2. Investigate affected signaling pathways: Use pathway-specific inhibitors or activators in combination with Belinostat to dissect the mechanism. For example, if the MAPK pathway is suspected, use a MEK inhibitor. |
Quantitative Data Summary
| Parameter | Belinostat | Notes |
| Approved Indication | Relapsed or refractory peripheral T-cell lymphoma (PTCL) | Approved under accelerated approval based on tumor response rate and duration of response.[4] |
| Clinical Dosing | 1000 mg/m² intravenously on Days 1-5 of a 21-day cycle | Dose adjustments may be necessary based on adverse events.[4][5] |
| Common Grade 3/4 Adverse Events (Clinical) | Anemia (11%), Thrombocytopenia (7%), Dyspnea (6%), Neutropenia (6%), Fatigue (5%), Pneumonia (5%) | From the pivotal Phase II BELIEF trial.[5] |
Key Experimental Protocols
Protocol 1: Differentiating On-Target vs. Off-Target Effects using Selective HDAC Inhibitors
Objective: To determine if an observed cellular phenotype is due to the inhibition of Class I HDACs (on-target for histone effects) or broader HDAC inhibition (potential off-target).
Methodology:
-
Cell Treatment:
-
Treat cells with a vehicle control (e.g., DMSO).
-
Treat cells with Belinostat at a predetermined effective concentration.
-
Treat cells with a Class I-selective HDAC inhibitor (e.g., Romidepsin or Entinostat) at its effective concentration.
-
-
Endpoint Analysis:
-
Assess the cellular phenotype of interest (e.g., cell viability, morphology, gene expression).
-
Perform Western blot analysis for:
-
Acetylated Histone H3 (on-target marker)
-
Acetylated Tubulin (off-target marker for HDAC6 inhibition)
-
Total Histone H3 and Total Tubulin (loading controls)
-
-
-
Interpretation:
-
If the phenotype is observed with both Belinostat and the selective inhibitor, and both show increased acetylated Histone H3 but only Belinostat shows increased acetylated tubulin, the effect is likely on-target (mediated by Class I HDAC inhibition).
-
If the phenotype is only observed with Belinostat and correlates with increased acetylated tubulin, the effect is likely off-target (mediated by inhibition of other HDAC isoforms like HDAC6).
-
Protocol 2: Validating On-Target Effects using CRISPR/Cas9
Objective: To confirm that the effect of Belinostat is mediated through the inhibition of a specific HDAC isoform.
Methodology:
-
Generate Knockout Cell Line:
-
Use CRISPR/Cas9 to generate a stable knockout of the HDAC isoform of interest (e.g., HDAC1) in your cell line.
-
Validate the knockout by Western blot and sequencing.
-
-
Treat and Analyze:
-
Treat both the wild-type and knockout cell lines with Belinostat.
-
Assess the phenotype of interest.
-
-
Interpretation:
-
If the Belinostat-induced phenotype is significantly reduced or absent in the knockout cell line compared to the wild-type, it confirms that the effect is mediated, at least in part, through the targeted HDAC isoform.
-
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Belinostat's on- and off-target mechanisms.
References
- 1. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 3. Belinostat suppresses cell proliferation by inactivating Wnt/β-catenin pathway and promotes apoptosis through regulating PKC pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Belinostat for Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hematologic toxicity is rare in relapsed patients treated with belinostat: a systematic review of belinostat toxicity and safety in peripheral T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Improving the solubility and stability of Belinostat for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Belinostat in in vitro assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of Belinostat in your research.
Frequently Asked Questions (FAQs)
Q1: What is Belinostat and what is its mechanism of action?
A1: Belinostat is a potent pan-histone deacetylase (HDAC) inhibitor with an IC50 of 27 nM in HeLa cell extracts.[1] HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to a more compact chromatin structure and transcriptional repression.[2] By inhibiting HDACs, Belinostat promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of tumor suppressor genes.[2] This can lead to the induction of cell cycle arrest, apoptosis (programmed cell death), and the inhibition of angiogenesis in cancer cells.[3]
Q2: In which solvents is Belinostat soluble?
A2: Belinostat is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4][5] It has limited solubility in aqueous buffers.[5] For in vitro assays, it is common practice to first dissolve Belinostat in DMSO to create a concentrated stock solution, which is then further diluted in the aqueous culture medium.[5]
Q3: How should I prepare a stock solution of Belinostat?
A3: To prepare a stock solution, dissolve Belinostat powder in 100% DMSO. For example, to make a 10 mM stock solution, you would dissolve 3.18 mg of Belinostat (with a molecular weight of 318.35 g/mol ) in 1 mL of DMSO. It may be necessary to use an ultrasonic bath to ensure the compound is fully dissolved.[6] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
Q4: What is the stability of Belinostat in solution?
A4: Belinostat stock solutions in DMSO are stable for at least one year when stored at -20°C and for up to two years at -80°C.[1] However, aqueous solutions of Belinostat are not recommended for storage for more than one day.[5] Belinostat is sensitive to acidic, basic, and oxidative conditions, which can lead to its degradation.[7]
Troubleshooting Guide
Issue 1: Precipitation of Belinostat upon dilution in aqueous media.
-
Question: I observed a precipitate forming when I diluted my Belinostat DMSO stock solution into my cell culture medium. What could be the cause and how can I prevent this?
-
Answer: This is a common issue due to the poor aqueous solubility of Belinostat.[5] Precipitation can occur if the final concentration of DMSO is too low or if the dilution is done too rapidly.
-
Solution 1: Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of media, mix gently, and then add this intermediate dilution to the rest of the media.
-
Solution 2: Maintain a Sufficient Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept at a level that maintains Belinostat solubility but is not toxic to your cells (typically ≤ 0.5%).[8]
-
Solution 3: Use of Solubilizing Agents: For certain applications, the use of co-solvents or solubilizing agents might be considered. Formulations including PEG300 and Tween-80 have been used to improve the solubility of Belinostat for in vivo studies and could be adapted for in vitro use with appropriate controls.[6][9]
-
Issue 2: Inconsistent or lack of expected biological activity.
-
Question: I am not observing the expected cytotoxic or HDAC inhibitory effects of Belinostat in my assay. What could be the problem?
-
Answer: This could be due to several factors, including compound degradation, improper dosage, or issues with the assay itself.
-
Solution 1: Check Stock Solution Integrity: Ensure that your Belinostat stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[1] If in doubt, prepare a fresh stock solution.
-
Solution 2: Verify Dosing and Incubation Time: Confirm that the concentrations and incubation times used are appropriate for your cell line and assay. IC50 values for Belinostat can vary between different cell lines, typically ranging from 0.2 to 3.4 µM for cytotoxicity.[1]
-
Solution 3: Assess Cell Health and Density: Ensure your cells are healthy and in the exponential growth phase before treatment. Cell density can also influence the apparent efficacy of a compound.
-
Solution 4: Rule out Compound Degradation: Belinostat is sensitive to certain conditions.[7] Ensure that the pH of your culture medium is stable and that the compound is not exposed to strong oxidizing or reducing agents.
-
Quantitative Data Summary
Table 1: Solubility of Belinostat
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference(s) |
| DMSO | 30 - 100 | 94.2 - 314.1 | [4][5][6] |
| Ethanol | 25 - 31.84 | 78.5 - 100 | [4][5][6] |
| DMSO:PBS (1:3, pH 7.2) | ~0.25 | ~0.78 | [5] |
| Water | 0.14 | 0.44 | [10] |
Table 2: Stability of Belinostat
| Form | Storage Temperature | Duration | Reference(s) |
| Crystalline Solid | -20°C | ≥ 4 years | [5] |
| DMSO Stock Solution | -20°C | 1 year | [1] |
| DMSO Stock Solution | -80°C | 2 years | [1] |
| Aqueous Solution | Room Temperature | Not recommended for > 1 day | [5] |
Experimental Protocols
1. Preparation of Belinostat Working Solution for Cell-Based Assays
-
Prepare a 10 mM stock solution: Dissolve 3.18 mg of Belinostat (MW: 318.35 g/mol ) in 1 mL of high-purity DMSO. Use sonication if necessary to ensure complete dissolution.
-
Aliquot and store: Dispense the stock solution into small, single-use aliquots and store at -80°C.
-
Prepare working solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Serial Dilution: Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. To minimize precipitation, ensure the final DMSO concentration does not exceed 0.5%. For example, to prepare a 10 µM working solution, you can add 1 µL of the 10 mM stock to 1 mL of culture medium. Mix gently but thoroughly.
-
Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of Belinostat used.
2. Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of Belinostat or the DMSO vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
3. HDAC Activity Assay (Colorimetric)
This protocol is a general guideline; refer to the manufacturer's instructions for specific kits.
-
Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with Belinostat or a vehicle control.
-
Assay Setup: In a 96-well plate, add the nuclear extract, the HDAC substrate (e.g., a Boc-Lys(Ac)-pNA), and the assay buffer.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol to allow for deacetylation.
-
Developer Addition: Add the developer solution, which reacts with the deacetylated substrate to produce a colored product.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: The amount of color produced is inversely proportional to the HDAC activity. Calculate the percentage of HDAC inhibition relative to the vehicle control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 3. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. Complexation of histone deacetylase inhibitor belinostat to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Belinostat Treatment in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Belinostat in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Belinostat?
A1: Belinostat is a pan-histone deacetylase (HDAC) inhibitor.[1][2][3][4] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin compaction and repression of gene transcription.[2][3][5] By inhibiting HDACs, Belinostat promotes histone acetylation, resulting in a more relaxed chromatin structure and the re-expression of silenced tumor suppressor genes.[5] This ultimately leads to cell cycle arrest, induction of apoptosis (programmed cell death), and inhibition of angiogenesis in cancer cells.[6][1]
Q2: What is a typical effective concentration range for Belinostat in cell culture?
A2: The effective concentration of Belinostat can vary significantly depending on the cell line. IC50 values (the concentration required to inhibit 50% of cell growth) have been reported to range from the nanomolar to the low micromolar range. For example, in various tumor cell lines, IC50 values have been observed between 0.2 µM and 3.4 µM.[7][8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How long should I treat my cells with Belinostat?
A3: The optimal treatment duration depends on the experimental endpoint. For cell viability or cytotoxicity assays, treatment times of 24 to 72 hours are commonly used.[8][9][10] For detecting early events like changes in histone acetylation, shorter time points (e.g., 1, 3, 6, 12, 24 hours) are recommended to establish a time-course.[11]
Q4: How should I prepare and store a Belinostat stock solution?
A4: Belinostat is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[8][12] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[13] Aqueous solutions of Belinostat should not be stored for more than a day.[13] When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability observed after Belinostat treatment.
| Possible Cause | Suggested Solution |
| Sub-optimal Drug Concentration | Perform a dose-response curve with a wider range of Belinostat concentrations (e.g., 10 nM to 100 µM) to determine the IC50 for your specific cell line. |
| Insufficient Treatment Duration | Extend the treatment duration. Some cell lines may require longer exposure to Belinostat to undergo apoptosis. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. |
| Cell Line Resistance | Some cell lines may be inherently resistant to Belinostat.[14] Confirm the expression of HDACs in your cell line. You can also try a combination treatment with another anti-cancer agent, as Belinostat has been shown to have synergistic effects.[15] |
| Incorrect Drug Handling/Storage | Ensure the Belinostat stock solution was prepared and stored correctly to maintain its activity. Prepare fresh dilutions for each experiment. |
| Issues with Viability Assay | Verify the functionality of your cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®). Include appropriate positive and negative controls. For example, a known cytotoxic agent can serve as a positive control. |
Problem 2: High variability between replicate wells in cell viability assays.
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each well to ensure a uniform cell number across the plate. |
| Edge Effects | "Edge effects" in multi-well plates can lead to uneven evaporation and temperature distribution. To minimize this, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Inconsistent Drug Addition | Use a multichannel pipette for adding the drug to minimize timing differences between wells. Ensure the drug is well-mixed into the medium of each well. |
| Contamination | Check for signs of bacterial or fungal contamination, which can affect cell growth and viability. |
Problem 3: Unable to detect an increase in histone acetylation after Belinostat treatment.
| Possible Cause | Suggested Solution |
| Inappropriate Time Point | The increase in histone acetylation can be an early and sometimes transient event. Perform a time-course experiment with shorter incubation times (e.g., 1, 3, 6, 12, 24 hours) to capture the peak of acetylation.[11] |
| Sub-optimal Drug Concentration | A higher concentration of Belinostat may be required to induce a detectable change in histone acetylation. |
| Poor Antibody Quality (Western Blot) | Use a validated antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4). Include a positive control, such as a cell line known to respond to HDAC inhibitors. |
| Inefficient Protein Extraction | Ensure your lysis buffer and extraction protocol are suitable for preserving post-translational modifications like acetylation. The use of HDAC inhibitors (like Trichostatin A or Sodium Butyrate) in the lysis buffer can help preserve the acetylation state during sample preparation. |
Quantitative Data Summary
Table 1: IC50 Values of Belinostat in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Reference |
| A2780 | Ovarian Cancer | 0.2 - 0.66 | Clonogenic Assay | [14] |
| HCT116 | Colon Cancer | 0.2 - 0.66 | Clonogenic Assay | [14] |
| HT29 | Colon Cancer | 0.2 - 0.66 | Clonogenic Assay | [14] |
| MCF7 | Breast Cancer | 0.2 - 0.66 | Clonogenic Assay | [14] |
| PC3 | Prostate Cancer | 0.2 - 0.66 | Clonogenic Assay | [14] |
| 5637 | Bladder Cancer | 1.0 | Proliferation Assay | [13] |
| T24 | Bladder Cancer | 3.5 | Proliferation Assay | [13] |
| J82 | Bladder Cancer | 6.0 | Proliferation Assay | [13] |
| RT4 | Bladder Cancer | 10.0 | Proliferation Assay | [13] |
| NCCIT-R | Testicular Germ Cell Tumor | 0.046 | Viability Assay (72h) | [9] |
| 2102Ep-R | Testicular Germ Cell Tumor | 0.107 | Viability Assay (72h) | [9] |
| NT2-R | Testicular Germ Cell Tumor | 0.103 | Viability Assay (72h) | [9] |
| C643 | Thyroid Cancer | 0.97 | MTT Assay (72h) | [10] |
| SW1736 | Thyroid Cancer | 0.38 | MTT Assay (72h) | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Belinostat Treatment: Prepare serial dilutions of Belinostat in complete culture medium. Remove the old medium from the wells and add the Belinostat-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest Belinostat concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the Belinostat concentration to determine the IC50 value.
Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of Belinostat for the chosen duration. Include both vehicle-treated and untreated controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Protocol 3: Western Blot for Histone H3 Acetylation
-
Cell Lysis: After Belinostat treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated Histone H3 overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated Histone H3 signal to the total Histone H3 signal.
Visualizations
Caption: Belinostat's mechanism of action.
Caption: General experimental workflow.
Caption: Troubleshooting workflow.
References
- 1. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Schedule-Dependent Synergy Between the Histone Deacetylase Inhibitor Belinostat and the Dihydrofolate Reductase Inhibitor Pralatrexate in T-and B-cell Lymphoma Cells in vitro [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. info.nanthealth.com [info.nanthealth.com]
- 5. What is Belinostat used for? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Efficacy of HDAC Inhibitors Belinostat and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Monitoring the effect of belinostat in solid tumors by H4 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Complexation of histone deacetylase inhibitor belinostat to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. selleckchem.com [selleckchem.com]
- 15. What is the mechanism of Belinostat? [synapse.patsnap.com]
Technical Support Center: Refinement of Analytical Methods for Detecting Belinostat Metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical detection of belinostat and its metabolites. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and key quantitative data.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of belinostat?
A1: The main metabolic pathway for belinostat is glucuronidation, which is primarily mediated by the UGT1A1 enzyme.[1][2] Other minor metabolic routes include methylation to form methyl belinostat and reduction of the hydroxamic group to create belinostat amide.[3] Additionally, belinostat can be metabolized into belinostat acid.[4]
Q2: What are the major metabolites of belinostat found in human plasma?
A2: Five major metabolites have been identified in human plasma: belinostat glucuronide, methyl belinostat, M21, M24, and M26.[5] Belinostat glucuronide is the predominant metabolite.[6]
Q3: What is the recommended analytical technique for quantifying belinostat and its metabolites in biological samples?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of belinostat and its metabolites in plasma.[5][7] This technique offers high selectivity through Multiple Reaction Monitoring (MRM).
Q4: Are there any known stability issues with belinostat and its metabolites in plasma samples?
A4: Belinostat and its metabolites have demonstrated stability in plasma for at least three freeze/thaw cycles and for up to 4 hours at room temperature during sample preparation.[1] For long-term storage, samples should be kept at -80°C.[1] Belinostat is known to be sensitive to acidic, basic, and oxidative conditions, which can lead to degradation.[2]
Q5: What are the key considerations for sample preparation when analyzing belinostat and its metabolites?
A5: Protein precipitation is a common and effective method for extracting belinostat and its metabolites from plasma samples.[5] It is crucial to use an appropriate internal standard to ensure accuracy and precision.
Troubleshooting Guide
Issue 1: No or Low Peak Intensity for Belinostat or its Metabolites
| Potential Cause | Troubleshooting Steps |
| Improper Mass Spectrometer Settings | 1. Verify that the correct MRM transitions are being used for each analyte (see Table 1). 2. Ensure that the mass spectrometer is operating in the correct ionization mode (positive for belinostat, belinostat glucuronide, and methyl belinostat; negative for M21, M24, and M26).[1] 3. Check and optimize instrument parameters such as collision energy, declustering potential, and source temperature.[1] |
| Analyte Degradation | 1. Ensure plasma samples are processed promptly or stored at -80°C. 2. Avoid prolonged exposure of samples to room temperature.[1] 3. Check the pH of your solutions to avoid highly acidic or basic conditions.[2] |
| Inefficient Extraction | 1. Confirm that the protein precipitation solvent is being added in the correct ratio. 2. Ensure thorough vortexing to facilitate complete protein precipitation. 3. Check the reconstitution solvent to ensure it is compatible with the mobile phase and promotes analyte solubility. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
| Potential Cause | Troubleshooting Steps |
| Chromatographic Column Issues | 1. Check for column contamination and, if necessary, flush the column. 2. Verify that the column has not exceeded its recommended lifetime. 3. Ensure the mobile phase pH is appropriate for the analytes. |
| Inappropriate Mobile Phase | 1. Confirm the correct composition and preparation of the mobile phases (0.1% formic acid in acetonitrile and 0.1% formic acid in water).[1] 2. Degas the mobile phases to remove dissolved air. |
| Injection Volume Too High | 1. Reduce the injection volume to prevent overloading the column. |
Issue 3: High Background Noise or Matrix Effects
| Potential Cause | Troubleshooting Steps |
| Sample Matrix Interference | 1. Evaluate for ion suppression by comparing the analyte response in post-extraction spiked samples to that in a neat solution. 2. If significant matrix effects are observed, consider alternative sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Contaminated LC-MS System | 1. Clean the ion source of the mass spectrometer. 2. Flush the LC system with a strong solvent to remove any contaminants. |
Data Presentation
Table 1: LC-MS/MS Parameters for Belinostat and its Metabolites
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Belinostat | Positive | 319.1 | 93.0 |
| Belinostat Glucuronide | Positive | 495.3 | 319.1 |
| Methyl Belinostat | Positive | 333.1 | 93.0 |
| M21 | Negative | 301.1 | 92.0 |
| M24 | Negative | 278.1 | 92.0 |
| M26 | Negative | 302.1 | 92.2 |
| [¹³C₆]-Belinostat (IS) | Positive | 325.1 | 99.0 |
| [D₅]-M24 (IS) | Negative | 281.2 | 97.3 |
| Data sourced from Kiesel, B. F., et al. (2013).[1] |
Experimental Protocols
Detailed LC-MS/MS Methodology for Quantification of Belinostat and Metabolites
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or quality control sample, add 200 µL of an extraction mixture containing internal standards ([¹³C₆]-belinostat and [D₅]-M24) in acetonitrile with 0.01% trifluoroacetic acid.[1]
-
Vortex the samples for 1 minute.
-
Centrifuge at 13,000 x g for 4 minutes at room temperature.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 100 µL of acetonitrile:water:formic acid (10:90:0.1, v/v/v).
-
Transfer the reconstituted sample to an autosampler vial for injection.
2. Chromatographic Conditions
-
LC System: Agilent 1200 SL or equivalent
-
Column: Waters Acquity BEH C18, 1.7 µm, 50 x 2.1 mm
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% (v/v) formic acid in acetonitrile
-
Mobile Phase B: 0.1% (v/v) formic acid in water
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 3 µL
-
Gradient:
-
0-3.8 min: 10% A
-
3.8-4.0 min: Increase to 90% A
-
4.0-5.0 min: Hold at 90% A
-
5.5-5.6 min: Decrease to 10% A
-
5.6-7.0 min: Hold at 10% A[1]
-
3. Mass Spectrometric Detection
-
Mass Spectrometer: ABI SCIEX 4000Q or equivalent
-
Ionization: Electrospray Ionization (ESI), positive and negative modes
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Key Settings (Positive Mode):
-
IS Voltage: 4500 V
-
Temperature: 500°C
-
Declustering Potential: 60 V
-
Collision Energy: 20 V
-
-
Key Settings (Negative Mode):
-
IS Voltage: -4500 V
-
Temperature: 500°C
-
Declustering Potential: -50 V
-
Collision Energy: -30 V[1]
-
Visualizations
Caption: Metabolic pathway of Belinostat.
Caption: Sample analysis experimental workflow.
Caption: Troubleshooting logic for low peak intensity.
References
- 1. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
Validation & Comparative
A Researcher's Guide to Isotopic Internal Standards: A Comparative Analysis Featuring Belinostat Acid-d5
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of Belinostat acid-d5 with other isotopic internal standards, supported by experimental data and detailed methodologies. By understanding the nuances of different labeling strategies, researchers can make informed decisions to enhance the robustness of their liquid chromatography-mass spectrometry (LC-MS) assays.
The use of stable isotope-labeled (SIL) internal standards is widely recognized as the gold standard in quantitative mass spectrometry.[1][2] These standards, which are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes, co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement.[1] This co-behavior allows for effective normalization of the analytical signal, leading to more precise and accurate quantification. This compound, a deuterium-labeled analog of the histone deacetylase inhibitor Belinostat, is frequently employed as an internal standard in pharmacokinetic and bioanalytical studies.[3]
Comparing Isotopic Labeling Strategies: Deuterium vs. Carbon-13
The two most common stable isotopes used for labeling internal standards are deuterium (²H or D) and carbon-13 (¹³C). The choice between these can have significant implications for assay performance.
Deuterium (²H) Labeling:
Deuterium labeling is often the more cost-effective and synthetically accessible option. This compound is an example of a deuterated standard. However, deuterium labeling is not without its potential drawbacks. The significant mass difference between protium (¹H) and deuterium (²H) can sometimes lead to a chromatographic isotope effect, where the deuterated standard exhibits a slightly different retention time than the unlabeled analyte.[1][2][4] This separation can compromise the internal standard's ability to perfectly compensate for matrix effects that vary across the chromatographic peak. Furthermore, the stability of deuterium labels can be a concern, as they can sometimes be prone to back-exchange with protons from the solvent, particularly if the label is placed on an exchangeable site like an -OH or -NH group.[5]
Carbon-13 (¹³C) Labeling:
Carbon-13 labeled internal standards are generally considered the superior choice, albeit at a higher cost.[4][6][7] The smaller relative mass difference between ¹²C and ¹³C results in a negligible chromatographic isotope effect, ensuring near-perfect co-elution with the analyte.[4][7] This close co-elution provides more accurate compensation for matrix effects and other sources of variability.[6] Moreover, ¹³C labels are metabolically stable and not susceptible to back-exchange, providing greater reliability.[8]
The following table summarizes the key performance characteristics of deuterated and ¹³C-labeled internal standards:
| Feature | Deuterium (e.g., this compound) | Carbon-13 |
| Cost-Effectiveness | Generally more affordable and synthetically accessible. | Typically more expensive to synthesize. |
| Chromatographic Co-elution | May exhibit a slight retention time shift (isotope effect).[1][2][4] | Excellent co-elution with the analyte.[4][7] |
| Matrix Effect Compensation | Generally good, but can be compromised by chromatographic separation. | Superior compensation due to near-perfect co-elution.[6] |
| Label Stability | Potential for back-exchange if not placed on a stable position.[5] | Highly stable and not prone to exchange.[8] |
| Mass Difference | Larger mass difference can be advantageous for avoiding mass spectral overlap. | Smaller mass difference requires careful consideration of potential isotopic interference from the analyte. |
Experimental Protocol: Quantification of Belinostat in Human Plasma using this compound
A validated LC-MS/MS method for the quantification of Belinostat and its metabolites in human plasma utilizes deuterated internal standards, including a d5-labeled version of a Belinostat metabolite analogous to Belinostat acid. This protocol demonstrates the practical application of a deuterated internal standard.
1. Sample Preparation:
-
To 50 µL of human plasma, add an internal standard working solution containing the deuterated standards.
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solution of acetonitrile, water, and formic acid.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI).
3. Data Analysis:
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of its corresponding deuterated internal standard.
Below is a diagram illustrating the experimental workflow for this bioanalytical method.
Caption: Experimental workflow for the bioanalytical quantification of Belinostat.
Logical Framework for Selecting an Isotopic Internal Standard
The selection of an appropriate isotopic internal standard is a critical decision in method development. The following diagram outlines the key considerations in this process.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to HDAC Inhibitors in Peripheral T-cell Lymphoma: Belinostat vs. Romidepsin and Chidamide
For Researchers, Scientists, and Drug Development Professionals
Peripheral T-cell lymphoma (PTCL) represents a heterogeneous group of aggressive non-Hodgkin lymphomas with historically poor outcomes. The advent of epigenetic modifiers, particularly histone deacetylase (HDAC) inhibitors, has introduced a new therapeutic avenue for patients with relapsed or refractory (R/R) disease. This guide provides an objective comparison of the efficacy and underlying mechanisms of three prominent HDAC inhibitors used in the treatment of PTCL: Belinostat, Romidepsin, and Chidamide, supported by data from pivotal clinical trials.
Efficacy in Relapsed/Refractory PTCL: A Head-to-Head Comparison
The clinical efficacy of Belinostat, Romidepsin, and Chidamide as monotherapies in patients with relapsed or refractory PTCL has been established in several key clinical trials. The following table summarizes the primary efficacy outcomes from these studies.
| Efficacy Endpoint | Belinostat (BELIEF Trial)[1][2] | Romidepsin (Pivotal Phase II Study)[3] | Chidamide (Pivotal Phase II Study)[4] |
| Overall Response Rate (ORR) | 25.8% | 25% | 28% |
| Complete Response (CR) | 10.8% | 15% | 14% |
| Median Duration of Response (DoR) | 13.6 months | 28 months | Not Reported |
| Median Progression-Free Survival (PFS) | 1.6 months | Not Reported | 2.1 months |
| Median Overall Survival (OS) | 7.9 months | Not Reported | 21.4 months |
A meta-analysis of prospective clinical trials on HDAC inhibitors in R/R PTCL provided pooled efficacy data for monotherapy subgroups, showing an ORR of 26% for Belinostat, 32% for Romidepsin, and 33% for Chidamide. The pooled CR rates were 10% for Belinostat, 17% for Romidepsin, and 10% for Chidamide.
Experimental Protocols of Pivotal Clinical Trials
Understanding the methodologies of the key clinical trials is crucial for interpreting the efficacy data. Below is a summary of the protocols for the pivotal studies of each HDAC inhibitor.
Belinostat: The BELIEF Trial
The BELIEF trial was a multicenter, open-label, single-arm, pivotal Phase II study that evaluated the efficacy and safety of Belinostat in patients with R/R PTCL.
-
Patient Population: Patients with histologically confirmed PTCL who had progressed after at least one prior systemic therapy. Key inclusion criteria included measurable disease and adequate organ function.
-
Dosing Regimen: Belinostat was administered as a 30-minute intravenous infusion at a dose of 1,000 mg/m² on days 1-5 of a 21-day cycle.[5]
-
Efficacy Assessment: The primary endpoint was the overall response rate (ORR), assessed by an independent review committee according to the International Working Group criteria (Cheson 2007). Secondary endpoints included duration of response (DoR), time to response, progression-free survival (PFS), and overall survival (OS).[1][5]
Romidepsin: Pivotal Phase II Study
This was an international, single-arm, phase II trial to confirm the efficacy of romidepsin in patients with relapsed or refractory PTCL.
-
Patient Population: Patients with histologically confirmed PTCL who were refractory to or had relapsed after at least one prior systemic therapy.
-
Dosing Regimen: Romidepsin was administered at a dose of 14 mg/m² as a 4-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[3]
-
Efficacy Assessment: The primary endpoint was the rate of complete response/unconfirmed complete response (CR/CRu) as assessed by an independent review committee. Secondary endpoints included objective response rate (ORR) and duration of response (DoR).[3]
Chidamide: Pivotal Phase II Study
This was a multicenter, open-label, single-arm, pivotal phase II study to evaluate the efficacy and safety of chidamide in Chinese patients with relapsed or refractory PTCL.
-
Patient Population: Patients with relapsed or refractory PTCL of various subtypes.
-
Dosing Regimen: Chidamide was administered orally at a dose of 30 mg twice per week.[4]
-
Efficacy Assessment: The primary endpoint was the overall response rate (ORR). Responding patients were confirmed at least 4 weeks after the initial response criteria were met and were reviewed by an independent review committee.[4]
Visualizing the Methodological Approach
The following diagram illustrates a generalized experimental workflow for a pivotal clinical trial of an HDAC inhibitor in relapsed/refractory PTCL, based on the protocols of the BELIEF, Romidepsin pivotal, and Chidamide pivotal trials.
Caption: Generalized workflow of pivotal clinical trials for HDAC inhibitors in R/R PTCL.
Mechanism of Action and Signaling Pathways
HDAC inhibitors exert their anti-tumor effects by altering the acetylation status of histone and non-histone proteins, leading to changes in gene expression and cellular processes. While all three drugs share this general mechanism, there are nuances in the downstream signaling pathways they affect.
Romidepsin has been shown to inhibit the PI3K/AKT/mTOR and β-catenin pro-survival pathways.[6] It also activates the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling pathway, which can lead to apoptosis.[6] Chidamide has been found to inhibit the PI3K/AKT and RAS/MAPK signaling pathways.[7] Furthermore, chidamide can enhance the expression of genes associated with chemokine activity and chemotaxis, potentially remodeling the tumor microenvironment to be more susceptible to an anti-tumor immune response.[8][9]
The following diagram illustrates the key signaling pathways modulated by HDAC inhibitors in PTCL.
References
- 1. ascopubs.org [ascopubs.org]
- 2. targetedonc.com [targetedonc.com]
- 3. romidepsin-for-the-treatment-of-relapsed-refractory-peripheral-t-cell-lymphoma-pivotal-study-update-demonstrates-durable-responses - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chidamide in the treatment of peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Mechanism of Action of Histone Deacetylase Inhibitor Chidamide: Enhancing the Chemotaxis Function of Circulating PD-1(+) Cells From Patients With PTCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | A Novel Mechanism of Action of Histone Deacetylase Inhibitor Chidamide: Enhancing the Chemotaxis Function of Circulating PD-1(+) Cells From Patients With PTCL [frontiersin.org]
A Head-to-Head Comparison of Pan-HDAC Inhibitors in Epigenetic Research
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of leading pan-HDAC inhibitors: Vorinostat (SAHA), Panobinostat (LBH589), and Trichostatin A (TSA).
In the dynamic field of epigenetics, histone deacetylase (HDAC) inhibitors have emerged as powerful tools to modulate gene expression and study cellular processes. Their ability to induce hyperacetylation of histones and other non-histone proteins makes them critical for investigating cancer, neurodegenerative disorders, and other diseases.[1][2][3] Among these, pan-HDAC inhibitors, which target multiple HDAC isoforms, are widely utilized for their broad-spectrum activity. This guide provides a head-to-head comparison of three prominent pan-HDAC inhibitors—Vorinostat (SAHA), Panobinostat (LBH589), and Trichostatin A (TSA)—supported by experimental data to aid researchers in selecting the most appropriate inhibitor for their studies.
Performance Comparison: Potency and Cellular Effects
The efficacy of a pan-HDAC inhibitor is determined by its potency against various HDAC isoforms and its effects on cellular processes such as proliferation and viability. The following tables summarize key quantitative data from comparative studies.
Table 1: Comparative Potency Against Recombinant Human HDAC Isoforms (EC₅₀ in nM)
| HDAC Isoform | Vorinostat (SAHA) | Panobinostat (LBH589) | Trichostatin A (TSA) |
| HDAC1 | 120 | 4 | 5 |
| HDAC2 | 160 | 8 | 10 |
| HDAC3 | 200 | 10 | 8 |
| HDAC4 | >10,000 | 30 | 28 |
| HDAC6 | 20 | 10 | 16 |
| HDAC7 | >10,000 | 40 | 20 |
| HDAC8 | 630 | 250 | 200 |
| HDAC9 | >10,000 | 50 | 30 |
This data highlights the potent, low nanomolar inhibition of Class I and IIb HDACs by all three inhibitors, with Panobinostat and TSA generally showing higher potency than Vorinostat against Class I enzymes.
Table 2: Comparative Cytotoxicity in Human Cancer Cell Lines (IC₅₀)
| Cell Line | Cancer Type | Vorinostat (SAHA) | Panobinostat (LBH589) | Trichostatin A (TSA) |
| SW-982 | Synovial Sarcoma | 8.6 µM | 0.1 µM | Not Reported |
| SW-1353 | Chondrosarcoma | 2.0 µM | 0.02 µM | Not Reported |
| MCF-7 | Breast Cancer | Not Reported | Not Reported | 26.4 nM |
| MDA-MB-231 | Breast Cancer | Not Reported | Not Reported | 124.4 nM (mean) |
| HCCLM3 | Hepatocellular Carcinoma | Not Reported | Not Reported | 1.8 µM |
| MHCC97H | Hepatocellular Carcinoma | Not Reported | Not Reported | 1.5 µM |
| MHCC97L | Hepatocellular Carcinoma | Not Reported | Not Reported | 2.1 µM |
Note: The IC₅₀ values for the sarcoma cell lines and the breast and hepatocellular carcinoma cell lines were determined in separate studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
Signaling Pathways Modulated by Pan-HDAC Inhibitors
Pan-HDAC inhibitors exert their effects by influencing a multitude of cellular signaling pathways. Their primary mechanism involves the accumulation of acetylated histones, leading to a more open chromatin structure and altered gene transcription.[2] This, in turn, affects pathways crucial for cell cycle progression, apoptosis, and cellular stress responses.
Figure 1: Key signaling pathways affected by pan-HDAC inhibitors.
Experimental Protocols
To ensure reproducibility and aid in experimental design, detailed protocols for key assays used to evaluate pan-HDAC inhibitors are provided below.
HDAC Activity Assay (Fluorometric)
This assay measures the ability of an inhibitor to block the deacetylase activity of a specific HDAC isoform.
References
Validating p21 Upregulation as a Biomarker for Belinostat Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Belinostat with other histone deacetylase (HDAC) inhibitors, focusing on the upregulation of the cyclin-dependent kinase inhibitor p21 as a key biomarker of its activity. Experimental data and detailed protocols are presented to support the validation of p21 as a reliable indicator of Belinostat's therapeutic efficacy in cancer models.
Introduction to Belinostat and p21
Belinostat (trade name Beleodaq) is a potent pan-histone deacetylase (HDAC) inhibitor approved for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[1][2] Its primary mechanism of action involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones.[1] This epigenetic modification results in a more relaxed chromatin structure, facilitating the transcription of previously silenced tumor suppressor genes.[3] One of the most critical of these reactivated genes is CDKN1A, which encodes the p21 protein (also known as p21WAF1/CIP1).
p21 is a crucial regulator of the cell cycle, capable of halting cell proliferation by inhibiting cyclin-dependent kinases (CDKs).[3] By inducing the expression of p21, Belinostat effectively triggers cell cycle arrest and apoptosis in cancer cells, highlighting p21 upregulation as a direct pharmacodynamic biomarker of Belinostat's anti-tumor activity.[1][3]
Comparative Analysis of HDAC Inhibitors on p21 Expression
The ability to induce p21 expression is a hallmark of many HDAC inhibitors. This section compares the efficacy of Belinostat with another well-characterized pan-HDAC inhibitor, Panobinostat, in upregulating p21.
A study on testicular germ cell tumors demonstrated that both Belinostat and Panobinostat effectively reduce cell viability in cisplatin-sensitive and resistant cell lines.[4] This effect was directly linked to the induction of cell cycle arrest and apoptosis, mediated by a significant increase in p21 protein levels.[4]
| HDAC Inhibitor | Cancer Model | Effect on p21 Expression | Downstream Effects | Reference |
| Belinostat | Testicular Germ Cell Tumors | Significant Upregulation | Increased Acetylation, Cell Cycle Arrest, Reduced Proliferation, Increased Apoptosis | [4] |
| Panobinostat | Testicular Germ Cell Tumors | Significant Upregulation | Increased Acetylation, Cell Cycle Arrest, Reduced Proliferation, Increased Apoptosis (cleaved caspase 3 increase) | [4] |
| Belinostat | Prostate Cancer (PC3 cells) | Significant mRNA Upregulation | Induction of Apoptosis | [5][6] |
Signaling Pathway: From Belinostat to p21 Upregulation
The primary mechanism by which Belinostat induces p21 expression is through the inhibition of HDACs, leading to the acetylation of histones at the promoter region of the CDKN1A gene. This process is often, but not exclusively, dependent on the tumor suppressor protein p53. Some studies also suggest the involvement of the Transforming Growth Factor β (TGFβ) signaling pathway in Belinostat-mediated p21 induction.
Experimental Protocols
To facilitate the validation of p21 as a biomarker for Belinostat activity, detailed protocols for key experiments are provided below.
Experimental Workflow
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format.
Materials:
-
Cancer cell line of interest
-
Belinostat
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of Belinostat for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for p21 mRNA Expression
This protocol outlines the steps to quantify p21 mRNA levels following Belinostat treatment.
Materials:
-
Treated and untreated cancer cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for CDKN1A (p21) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-Time PCR instrument
Procedure:
-
Harvest cells after treatment with Belinostat (e.g., 1 µM for 48 hours in PC3 cells).[5][6]
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green master mix, cDNA, and primers for CDKN1A and the housekeeping gene.
-
Run the qPCR program on a Real-Time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the fold change in p21 mRNA expression relative to the housekeeping gene and the untreated control. A significant increase in p21 mRNA levels is expected after Belinostat treatment.[6]
Western Blot for p21 Protein Expression
This protocol details the detection of p21 protein levels by Western blotting.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against p21
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p21 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.
Conclusion
The upregulation of p21 is a robust and quantifiable biomarker of Belinostat's pharmacodynamic activity. Experimental evidence from multiple cancer models demonstrates a direct correlation between Belinostat treatment, increased p21 expression, and subsequent anti-proliferative and pro-apoptotic effects. The provided protocols offer a standardized framework for researchers to validate and quantify this biomarker in their own preclinical and clinical studies, thereby facilitating the development and optimization of Belinostat-based therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. ijht.org.in [ijht.org.in]
- 3. Complexation of histone deacetylase inhibitor belinostat to Cu(II) prevents premature metabolic inactivation in vitro and demonstrates potent anti-cancer activity in vitro and ex vivo in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of HDAC Inhibitors Belinostat and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bipublication.com [bipublication.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Belinostat acid-d5
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Belinostat acid-d5. The information is based on the known properties of Belinostat as a cytotoxic histone deacetylase (HDAC) inhibitor and established protocols for handling hazardous chemicals. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound when it becomes available and to adhere to all institutional and national safety regulations.
Hazard Identification and Risk Assessment
Belinostat is classified as a cytotoxic agent.[1][2] Deuterated compounds like this compound are expected to have similar toxicological profiles to their parent compounds. The primary hazards include:
-
Genotoxicity: Belinostat has been shown to be genotoxic.
-
Carcinogenicity, Mutagenicity, and Teratogenicity: As a cytotoxic substance, it is suspected to have carcinogenic, mutagenic, or teratogenic effects.[2]
-
Organ Toxicity: Potential for liver and hematological toxicity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage Temperature | Room temperature: 20°C to 25°C (68°F to 77°F). Excursions permitted between 15°C and 30°C (59°F and 86°F).[1] | [1] |
| Reconstituted Solution Stability | Up to 12 hours at ambient temperature (15°C to 25°C; 59°F to 77°F).[1][3] | [1][3] |
| Diluted Solution Stability | Up to 36 hours at ambient room temperature (15°C to 25°C; 59°F to 77°F), including infusion time.[1] | [1] |
| Toxicity | Belinostat is a cytotoxic drug.[1][2] It may cause fetal harm.[3] | [1][2][3] |
Personal Protective Equipment (PPE)
The minimum required PPE when handling this compound includes:
-
Gloves: Double gloving with chemotherapy-rated nitrile gloves is required. Change gloves regularly and immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Lab Coat/Gown: A disposable, back-closing gown made of a low-permeability fabric is mandatory.
-
Respiratory Protection: A fit-tested N95 respirator or higher should be used when handling the powder form of the compound or when there is a risk of aerosol generation.
PPE Specifications
| PPE Item | Specification |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves. |
| Gown | Disposable, solid-front, back-closing, long-sleeved gown. |
| Eye Protection | ANSI Z87.1 certified safety goggles or face shield. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. |
Operational Plan: Step-by-Step Handling Procedures
Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.
Experimental Protocol: Reconstitution of Belinostat Powder
This protocol is adapted from the reconstitution instructions for pharmaceutical-grade Belinostat.[1][4]
-
Preparation:
-
Perform all operations within a certified chemical fume hood or biological safety cabinet.
-
Ensure all surfaces are clean and decontaminated.
-
Assemble all necessary materials: this compound, sterile water for injection (or other specified solvent), appropriate vials, and syringes.
-
-
Reconstitution:
-
Aseptically add the required volume of sterile water for injection to the vial containing this compound powder to achieve the desired concentration.[1][4]
-
Gently swirl the vial until the powder is completely dissolved.[1][4] Avoid vigorous shaking to prevent aerosolization.
-
Visually inspect the solution for any particulate matter or discoloration before use.[1][4]
-
-
Post-Reconstitution:
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
Waste Segregation and Disposal Procedures
| Waste Type | Disposal Container | Disposal Method |
| Sharps (needles, syringes, vials) | Puncture-resistant, clearly labeled "Cytotoxic Sharps" container.[2] | High-temperature incineration by a licensed hazardous waste disposal service.[5] |
| Contaminated PPE (gloves, gowns, shoe covers) | Labeled, leak-proof, purple or yellow cytotoxic waste bags or containers.[5][6][7] | High-temperature incineration.[5] |
| Liquid Waste (unused solution, rinsates) | Clearly labeled, sealed, and puncture-proof containers for cytotoxic liquid waste. | Collection and disposal by a certified hazardous waste contractor. |
| Solid Waste (contaminated labware, wipes) | Labeled, leak-proof, purple or yellow cytotoxic waste bags or containers.[5][6][7] | High-temperature incineration.[5] |
Decontamination Procedure
-
All surfaces and non-disposable equipment that may have come into contact with this compound should be decontaminated.
-
Use a two-step cleaning process:
-
First, wipe down surfaces with a detergent solution.
-
Follow with a disinfectant, such as a sodium hypochlorite solution.
-
-
All cleaning materials (wipes, pads) must be disposed of as cytotoxic waste.
Spill Management
In the event of a spill, immediately alert others in the area and follow these steps:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill with absorbent pads from a chemotherapy spill kit.
-
Wear appropriate PPE, including double gloves, a gown, eye protection, and respiratory protection.
-
Carefully clean the spill, working from the outside in.
-
Place all contaminated materials in a cytotoxic waste container.
-
Decontaminate the spill area thoroughly.
-
Report the incident to the laboratory supervisor and environmental health and safety department.
References
- 1. Beleodaq® (belinostat) for injection - for Healthcare Professionals (HCPs) [beleodaq.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 6. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
